Product packaging for THP-PEG12-alcohol(Cat. No.:)

THP-PEG12-alcohol

Cat. No.: B15144660
M. Wt: 630.8 g/mol
InChI Key: PZVBIUQCJNXGHC-UHFFFAOYSA-N
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Description

THP-PEG12-alcohol is a useful research compound. Its molecular formula is C29H58O14 and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H58O14 B15144660 THP-PEG12-alcohol

Properties

Molecular Formula

C29H58O14

Molecular Weight

630.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C29H58O14/c30-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-43-29-3-1-2-5-42-29/h29-30H,1-28H2

InChI Key

PZVBIUQCJNXGHC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

The Role of THP-PEG12-Alcohol in PROTACs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides an in-depth exploration of the mechanism of action of a specific linker component, THP-PEG12-alcohol, within the context of PROTAC design and function. While specific quantitative data for a PROTAC utilizing this exact linker is not publicly available, this document extrapolates its expected behavior based on the well-established principles of polyethylene glycol (PEG) linkers in PROTACs and the chemical nature of its constituent parts.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Linker_Functionality cluster_synthesis PROTAC Synthesis THP_PEG12_OH This compound Deprotection Deprotection (Acidic Conditions) THP_PEG12_OH->Deprotection HO_PEG12_OH HO-PEG12-OH Deprotection->HO_PEG12_OH Functionalization1 Functionalization of Terminal -OH HO_PEG12_OH->Functionalization1 POI_Ligand POI Ligand Functionalization1->POI_Ligand PROTAC_Molecule Final PROTAC POI_Ligand->PROTAC_Molecule E3_Ligand E3 Ligand E3_Ligand->PROTAC_Molecule Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Dose & Time Course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (POI & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

The Role of THP-PEG12-alcohol in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule "THP-PEG12-alcohol" is a specialized chemical building block and, as such, there is no publicly available, in-depth data on its performance within a fully assembled Proteolysis Targeting Chimera (PROTAC). This guide will provide a comprehensive overview of the core principles of targeted protein degradation, focusing on the crucial role of polyethylene glycol (PEG) linkers, for which this compound serves as a precursor. The data and protocols presented herein are representative of the field and are based on established methodologies and published findings for similar PEG-containing PROTACs.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to eliminate the protein from the cell altogether.[2] This is achieved through the use of heterobifunctional molecules, most notably PROTACs.[3][4]

A PROTAC is a chimeric molecule composed of three key components:

  • A ligand for the protein of interest (POI): This "warhead" binds specifically to the target protein.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits a component of the cell's natural protein disposal system.[5]

  • A chemical linker: This flexible chain connects the warhead and the anchor, playing a critical role in the efficacy of the PROTAC.[6]

The this compound molecule represents a precursor to the linker component of a PROTAC. The "THP" (tetrahydropyran) group is a protecting group for the alcohol, which would be deprotected during the synthesis of the final PROTAC molecule. The "PEG12" denotes a 12-unit polyethylene glycol chain, and the "alcohol" is the functional group used for conjugation to either the POI ligand or the E3 ligase ligand.

The Crucial Role of PEG Linkers in PROTAC Design

The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's biological activity.[7][8] PEG linkers are among the most common motifs used in PROTAC design due to their favorable physicochemical properties.[9][10]

Key Properties of PEG Linkers:

  • Hydrophilicity and Solubility: PEG linkers are composed of repeating ethylene glycol units, which impart excellent water solubility.[3] This can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its absorption and distribution in biological systems.[11]

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.[11]

  • Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the POI and the E3 ligase.[9] This is a critical parameter for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[12]

  • Improved Permeability: While the hydrophilicity of PEG can sometimes present a challenge for cell permeability, the flexibility and conformational properties of PEG linkers can be optimized to facilitate passage across the cell membrane.[10]

The choice of linker length can significantly impact the degradation efficiency and even the selectivity of a PROTAC. For instance, a study by Burslem et al. demonstrated that extending a PEG linker by a single ethylene glycol unit could switch the selectivity of a PROTAC from a dual degrader of EGFR and HER2 to a selective EGFR degrader.[7]

Quantitative Data on PEG Linker Performance

The following table summarizes representative data on the impact of linker length on the efficacy of estrogen receptor (ER) targeting PROTACs, as described by Cyrus et al.[12][13] This data highlights the importance of optimizing the linker to achieve maximal protein degradation.

PROTAC IDLinker CompositionLinker Length (atoms)ER Degradation (% of control)Cell Viability (IC50, μM)
11 PEG-based9~50%>10
12 PEG-based12~75%~5
13 PEG-based16>90%~1
14 PEG-based19~60%>10
15 PEG-based21~40%>10

Data is adapted from Cyrus et al. and is intended to be representative. Actual values will vary depending on the specific PROTAC, cell line, and experimental conditions.[12][13][14]

Signaling Pathways in Targeted Protein Degradation

The primary mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system (UPS).[15]

G Ubiquitin-Proteasome System Hijacking by PROTACs cluster_PROTAC PROTAC Action cluster_Ternary Ternary Complex Formation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Transfer to POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Proteasome Proteasome->PROTAC PROTAC is recycled Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[15] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in another cycle of degradation.[16][17]

Experimental Protocols

The evaluation of a novel PROTAC is a multi-step process involving a series of biochemical and cell-based assays.

G General PROTAC Evaluation Workflow A PROTAC Synthesis (incorporating this compound derived linker) B Biochemical Assays (e.g., Fluorescence Polarization) A->B Assess binding to POI and E3 Ligase C Cell-Based Assays (Initial Degradation Screen) A->C Treat cells with PROTAC B->C Inform on ternary complex formation D Western Blot Analysis (Confirmation of Degradation) C->D Validate protein knockdown E Dose-Response and Time-Course Studies D->E Determine DC50 and degradation kinetics F Cell Viability Assays (e.g., MTT, CCK-8) E->F Assess cytotoxicity G Selectivity Profiling (Proteomics) E->G Determine off-target effects H In Vivo Studies F->H G->H

Caption: A typical experimental workflow for PROTAC evaluation.

Western Blot Analysis for Protein Degradation

This is a fundamental technique to visualize and quantify the degradation of the target protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

FP assays can be used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, and to assess the formation of the ternary complex.[18][19]

Materials:

  • Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the POI or E3 ligase).

  • Purified POI and E3 ligase proteins.

  • Assay buffer.

  • Microplate reader with fluorescence polarization capabilities.

  • Black, low-binding microplates.

Protocol:

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the protein it binds to.

  • PROTAC Titration: Add increasing concentrations of the PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a set period to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using the microplate reader.

  • Data Analysis: Plot the change in millipolarization (mP) as a function of the PROTAC concentration. A change in polarization indicates the displacement of the tracer and the formation of the protein-PROTAC complex. To assess ternary complex formation, the assay can be performed in the presence of both the POI and the E3 ligase.

Cell Viability Assay

It is essential to determine if the observed cellular effects are due to targeted protein degradation or general cytotoxicity.

Materials:

  • Cell line of interest.

  • Cell culture medium and supplements.

  • PROTAC compound.

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measurement: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Plot the cell viability as a percentage of the untreated control against the PROTAC concentration to determine the IC50 value.

Logical Relationships in PROTAC Design

The successful design of a PROTAC relies on the careful optimization of its three components and their interplay.

G Interplay of PROTAC Components POI_Ligand POI Ligand Ternary_Complex Stable Ternary Complex POI_Ligand->Ternary_Complex Binds POI E3_Ligand E3 Ligase Ligand E3_Ligand->Ternary_Complex Binds E3 Ligase Linker Linker (e.g., from this compound) Linker->Ternary_Complex Optimizes Geometry Physicochem Favorable Physicochemical Properties (Solubility, Permeability) Linker->Physicochem Influences Degradation Efficient Protein Degradation Ternary_Complex->Degradation Leads to Biological_Activity Desired Biological Activity Degradation->Biological_Activity Causes Physicochem->Biological_Activity Enables

Caption: Logical relationships of PROTAC components.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, providing access to PEG-based linkers that are critical for optimizing the performance of these novel therapeutic agents. A thorough understanding of the principles of targeted protein degradation, the role of the linker, and the application of rigorous experimental protocols are essential for the successful development of effective and selective protein degraders. While specific data for PROTACs incorporating a this compound derived linker is not publicly available, the principles and methodologies outlined in this guide provide a solid foundation for researchers in this exciting and rapidly advancing field.

References

The Strategic Application of PEG Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone of modern drug development. By strategically incorporating PEG linkers into therapeutic molecules, researchers can significantly enhance their pharmacokinetic and pharmacodynamic properties. This in-depth guide explores the multifaceted role of PEG linkers in drug discovery, providing detailed experimental methodologies, quantitative data on their effects, and visual representations of key biological and experimental processes.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer. When conjugated to a drug molecule, PEG linkers impart several beneficial characteristics that address common challenges in drug delivery.[1]

Key Advantages of PEGylation:

  • Enhanced Solubility: PEG's hydrophilic nature can dramatically increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

  • Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the drug's surface, reducing the likelihood of an immune response.[1]

  • Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological environments.[3]

Quantitative Impact of PEGylation on Drug Properties

The physicochemical properties of a PEGylated drug are significantly influenced by the length and architecture of the PEG linker. The following tables summarize quantitative data from various studies, illustrating these effects.

Drug/MoleculePEG Linker Molecular Weight (kDa)Change in Aqueous SolubilityReference
Paclitaxel5Increased from <1 µg/mL to ~1.5 mg/mL
Camptothecin210-fold increase
A model protein20Significant increase, preventing aggregation

Table 1: Effect of PEGylation on Drug Solubility. This table illustrates the significant improvement in aqueous solubility observed for various drugs upon conjugation with PEG linkers of different molecular weights.

Drug/MoleculePEG Linker Molecular Weight (kDa)ConditionHalf-life of Degradation (t½)Reference
Interferon alfa-2b12pH 7.4, 37°C~2-fold increase compared to native[4]
Lysozyme5, 10, 30Thermal stressIncreased thermal stability with increasing PEG size
A20FMDV2 peptide0.88 (PEG20)Rat serum, 37°C>70% intact after 48h (vs. ~0% for native)[2]

Table 2: Effect of PEGylation on Drug Stability. This table presents data on the enhanced stability of various therapeutic molecules after PEGylation, demonstrating the protective effect of the PEG chain against degradation under different conditions.

Drug/MoleculePEG Linker Molecular Weight (kDa)Animal ModelElimination Half-life (t½)Clearance (CL)Reference
Filgrastim (G-CSF)20 (Pegfilgrastim)Human~15-80 hours (vs. 3-4 hours for Filgrastim)Significantly reduced[5][6]
Interferon alfa-2b12Human~40 hours (vs. ~5 hours for native)~10-fold decrease[7]
Gold Nanoparticles5Rat~57 hoursReduced clearance[6]
Proticles (nanoparticles)Not specifiedMouseSignificantly higher blood concentration at 1h post-injectionSlower in vivo degradation[8]

Table 3: Effect of PEGylation on Pharmacokinetic Parameters. This table provides a comparative overview of the pharmacokinetic profiles of several drugs in their native and PEGylated forms, highlighting the dramatic increase in circulation half-life and reduction in clearance achieved through PEGylation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated drugs.

PEGylation of a Small Molecule Drug: Doxorubicin

This protocol describes the encapsulation of doxorubicin within PEGylated liposomes, a common strategy for improving the therapeutic index of this potent chemotherapeutic agent.

Materials:

  • Doxorubicin hydrochloride (Dox)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG)

  • Polyvinyl alcohol (PVA)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Chloroform

  • Triethylamine

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Preparation of Hydrophobic Doxorubicin: Neutralize doxorubicin hydrochloride with triethylamine to obtain its hydrophobic form.[2]

  • Nanoparticle Formulation:

    • Dissolve PLGA and DPPE-PEG (1:1 wt. ratio) in chloroform.

    • Evaporate the solvent to form a thin film.

    • Redisperse the film in dichloromethane.

    • Dissolve the hydrophobic doxorubicin in DMSO and add it to the PLGA/DPPE-PEG solution. Sonicate for 15 seconds.

    • Add 2.5% aqueous PVA solution while vortexing to form a viscous emulsion.

    • Sonicate the emulsion for 30 seconds and then add it to a 0.3% aqueous PVA solution with vigorous stirring.

    • Stir the solution overnight to allow for the evaporation of dichloromethane, resulting in the formation of doxorubicin-loaded PEGylated PLGA nanoparticles.[2]

  • Purification:

    • Dialyze the nanoparticle suspension against a buffered 1% Tween-80 solution to remove unencapsulated doxorubicin.[2]

  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify doxorubicin loading using UV-Vis spectrophotometry or HPLC.

Synthesis of an Antibody-Drug Conjugate (ADC): Trastuzumab Emtansine (T-DM1)

This protocol outlines the general steps for the synthesis of an ADC, using a non-cleavable linker to conjugate a cytotoxic agent to an antibody. While the specific linker in commercial T-DM1 is not a PEG linker, this protocol illustrates the fundamental principles of ADC synthesis which can be adapted for PEG-containing linkers.

Materials:

  • Trastuzumab

  • Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker

  • DM1 (a maytansinoid cytotoxic agent)

  • Reaction buffers (e.g., HEPES)

Procedure:

  • Antibody Modification: React trastuzumab with the SMCC linker. The succinimide group of SMCC reacts with the free amino groups of lysine residues on the antibody.[1][9]

  • Conjugation: Add the DM1 cytotoxic agent to the linker-modified antibody. The maleimide moiety of the SMCC linker reacts with the free sulfhydryl group of DM1, forming a stable thioether bond.[1][9]

  • Purification: Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unconjugated antibody, free drug, and linker.[]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

Characterization of PEGylated Proteins

3.3.1. Determination of Degree of PEGylation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for monitoring the extent of PEGylation.

Materials and Equipment:

  • SEC-HPLC system with UV and refractive index (RI) detectors.

  • Appropriate SEC column (e.g., TSKgel G3000SWXL).

  • Mobile phase (e.g., phosphate buffer with 0.9% NaCl).

  • PEGylated protein sample and non-PEGylated protein standard.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[11]

  • Inject the PEGylated protein sample and the non-PEGylated protein standard in separate runs.

  • Monitor the elution profile using both UV (at 280 nm for protein) and RI (for PEG) detectors.

  • The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger size. The presence of multiple peaks in the PEGylated sample can indicate different degrees of PEGylation (mono-, di-, poly-PEGylated species).[12]

  • The degree of PEGylation can be estimated by the shift in retention time and the relative peak areas.[12]

3.3.2. Identification of PEGylation Sites by Mass Spectrometry

Peptide mapping using liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique to identify the specific amino acid residues where PEG has been attached.

Materials and Equipment:

  • LC-MS/MS system (e.g., Orbitrap).

  • Reversed-phase HPLC column.

  • Proteolytic enzyme (e.g., trypsin).

  • Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide).

Procedure:

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate the PEGylated protein.

    • Digest the protein into smaller peptides using a specific protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reversed-phase HPLC.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify the peptides.

    • The mass shift corresponding to the PEG moiety (or a fragment of it, depending on the MS method) on a specific peptide will indicate the site of PEGylation.[13][14] In-source fragmentation can be a useful technique to generate smaller, more easily identifiable PEG fragments attached to the peptides.[14]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a drug.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • PEGylated drug (e.g., PEGylated liposomal doxorubicin) and control (free drug).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Drug Treatment: Treat the cells with a series of concentrations of the PEGylated drug and the free drug for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[16]

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a plate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

In Vivo Pharmacokinetic Study

This protocol describes a typical animal study to evaluate the pharmacokinetic profile of a PEGylated drug.

Materials and Equipment:

  • Animal model (e.g., rats or mice).

  • PEGylated drug and non-PEGylated control.

  • Dosing and blood collection supplies.

  • Analytical method for quantifying the drug in plasma (e.g., ELISA or LC-MS).

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions and divide them into treatment groups.

  • Drug Administration: Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated drug and the non-PEGylated control to the respective groups.[17]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-dosing.[17]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Analyze the plasma samples to determine the concentration of the drug at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can greatly aid in their understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway affected by a PEGylated drug and a typical experimental workflow in PEGylation research.

Mechanism of Action of Pegloticase in Refractory Gout

Pegloticase is a PEGylated recombinant uricase enzyme used to treat chronic gout. It works by converting uric acid into a more soluble and easily excretable compound, allantoin.[14]

Pegloticase_Mechanism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Metabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Crystals Urate Crystals in Joints UricAcid->Crystals Supersaturation Pegloticase Pegloticase (PEGylated Uricase) UricAcid->Pegloticase Allantoin Allantoin (water-soluble) Excretion Renal Excretion Allantoin->Excretion Gout Gouty Arthritis Crystals->Gout Pegloticase->Allantoin Catalyzes Conversion

Caption: Mechanism of action of pegloticase in reducing uric acid levels.

Experimental Workflow for Characterization of a PEGylated Protein

This diagram outlines the typical steps involved in the characterization of a newly developed PEGylated protein.

PEGylation_Workflow Start Start: Synthesized PEGylated Protein Purification Purification (e.g., SEC, IEX) Start->Purification Purity Assess Purity (e.g., SEC-HPLC) Purification->Purity Degree Determine Degree of PEGylation (e.g., SEC, Mass Spec) Purity->Degree Site Identify PEGylation Sites (e.g., Peptide Mapping by LC-MS/MS) Degree->Site Structure Structural Integrity (e.g., CD, Fluorescence) Site->Structure Activity In Vitro Activity Assay Structure->Activity End End: Characterized PEGylated Protein Activity->End

Caption: A typical experimental workflow for the characterization of a PEGylated protein.

Decision-Making Workflow for PEG Linker Selection

The choice of an appropriate PEG linker is a critical step in the design of a PEGylated drug. This diagram illustrates the key considerations in this decision-making process.

PEG_Selection_Workflow Start Start: New Drug Candidate Objective Primary Goal of PEGylation? Start->Objective Solubility Improve Solubility? Objective->Solubility HalfLife Extend Half-Life? Solubility->HalfLife No ShortPEG Select Short, Linear PEG Solubility->ShortPEG Yes Targeting Targeted Delivery? HalfLife->Targeting No LongPEG Select Long, Linear or Branched PEG HalfLife->LongPEG Yes Heterobifunctional Select Heterobifunctional PEG Targeting->Heterobifunctional Yes Optimize Optimize Linker Chemistry (e.g., cleavable vs. non-cleavable) Targeting->Optimize No ShortPEG->Optimize LongPEG->Optimize Heterobifunctional->Optimize End Final PEGylated Drug Candidate Optimize->End

Caption: A decision-making workflow for selecting an appropriate PEG linker in drug development.

Conclusion

PEG linkers are indispensable tools in modern drug discovery, offering a versatile platform to overcome numerous challenges associated with drug delivery. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can significantly improve the therapeutic potential of a wide range of drug candidates. The methodologies and data presented in this guide provide a solid foundation for the rational design and development of next-generation PEGylated therapeutics. As our understanding of the intricate interplay between PEG architecture and biological systems continues to grow, so too will the opportunities for innovative and effective drug design.

References

The Strategic Utility of the THP-PEG12-Alcohol Linker in E3 Ubiquitin Ligase Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety, is a critical determinant of the molecule's efficacy. This technical guide provides an in-depth examination of the THP-PEG12-alcohol linker, a commonly employed polyethylene glycol (PEG)-based linker in PROTAC design. We will explore its synthesis, physicochemical properties, and strategic application in the development of potent and selective protein degraders, with a focus on its role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to induce the degradation of a target protein.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2]

The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for the successful formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[1][3] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to increase the aqueous solubility and improve the pharmacokinetic properties of the resulting molecule.[4] The this compound linker, featuring a 12-unit PEG chain with a terminal alcohol protected by a tetrahydropyranyl (THP) group, offers a balance of flexibility and length that has proven effective in various PROTAC applications.

The this compound Linker: Properties and Synthesis

The this compound linker is a valuable tool in the PROTAC developer's arsenal. The 12-unit PEG chain provides a significant degree of hydrophilicity, which can help to mitigate the often-hydrophobic nature of the target and E3 ligase ligands, thereby improving the overall solubility of the PROTAC. The length of the PEG12 linker is also a key feature, as it can span the distance required to bring the POI and E3 ligase together without inducing steric hindrance.[1]

The tetrahydropyranyl (THP) group serves as a protecting group for the terminal alcohol. This is essential during the synthesis of the PROTAC, as it prevents unwanted side reactions of the hydroxyl group while the other end of the linker is being coupled to either the target ligand or the E3 ligase ligand. The THP group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free alcohol for subsequent conjugation.

A general synthetic route for incorporating the this compound linker into a PROTAC is outlined below. This is a representative scheme, and specific reaction conditions may need to be optimized depending on the nature of the ligands.

G cluster_synthesis PROTAC Synthesis Workflow thp_peg THP-PEG12-OH activated_linker Activated THP-PEG12-Linker (e.g., mesylate, tosylate) thp_peg->activated_linker Activation intermediate1 Ligand1-Linker-PEG12-OTHP activated_linker->intermediate1 Nucleophilic Substitution ligand1 E3 Ligase Ligand (with nucleophilic handle) ligand1->intermediate1 deprotection Acidic Deprotection intermediate1->deprotection intermediate2 Ligand1-Linker-PEG12-OH deprotection->intermediate2 protac Final PROTAC intermediate2->protac Coupling Reaction ligand2 Target Protein Ligand (with electrophilic handle) ligand2->protac G cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., MI1013) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., PXR) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation G cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis and Purification In_Vitro_Assays In Vitro Degradation Assays (Western Blot) Synthesis->In_Vitro_Assays Dose_Response Dose-Response and Time-Course Studies In_Vitro_Assays->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanistic Studies (e.g., Proteasome Inhibition) Dose_Response->Mechanism

References

The Role of THP-PEG12-Alcohol in Oncology Research: A Technical Overview of its Potential in PROTAC-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of oncology research, the quest for highly specific and effective therapeutic strategies remains a paramount objective. One of the most promising recent advancements is the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of molecules engineered to selectively eliminate disease-causing proteins. At the core of these innovative molecules lies the linker, a critical component that dictates the efficacy and pharmacological properties of the PROTAC. This technical guide delves into the role and potential applications of a specific polyethylene glycol (PEG)-based linker, THP-PEG12-alcohol, in the synthesis of PROTACs for cancer research. While specific examples of PROTACs utilizing this particular linker are not yet prevalent in publicly available research, this document will provide a comprehensive overview of the underlying technology, the function of PEGylated linkers, and the experimental frameworks used to evaluate such molecules.

The PROTAC Technology: A Paradigm Shift in Targeted Therapy

Conventional small molecule inhibitors function by binding to the active site of a target protein, thereby blocking its activity. In contrast, PROTACs operate via a distinct and highly efficient mechanism: they harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).

A PROTAC molecule is a heterobifunctional chimera comprising three key components:

  • A ligand for the target protein (POI): This "warhead" specifically binds to the cancer-promoting protein.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key enzyme in the ubiquitination cascade.

  • A chemical linker: This flexible chain connects the warhead and the anchor, facilitating the formation of a ternary complex between the POI and the E3 ligase.

The formation of this ternary complex brings the E3 ligase into close proximity with the target protein, leading to the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome, effectively eliminating it from the cell.

The Critical Role of the Linker: Introducing this compound

The linker is not merely a passive spacer; its length, composition, and flexibility are crucial determinants of a PROTAC's success. It plays a pivotal role in optimizing the formation and stability of the ternary complex, as well as influencing the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

This compound is a PEG-based linker that offers several advantageous properties for PROTAC design:

  • Hydrophilicity: The polyethylene glycol (PEG) chain enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. Improved solubility can translate to better bioavailability and more favorable pharmacokinetic profiles.

  • Flexibility and Length: The 12-unit PEG chain provides a significant degree of flexibility and an extended reach, which can be critical for enabling the optimal orientation of the POI and the E3 ligase for efficient ubiquitination.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can minimize potential off-target toxicity.

  • Chemical Functionality: The terminal alcohol group and the tetrahydropyran (THP) protected alcohol provide versatile handles for chemical conjugation to the warhead and anchor ligands during PROTAC synthesis.

Conceptual Experimental Workflow for a this compound-Based PROTAC

While specific experimental data for a PROTAC utilizing a this compound linker is not currently available in the literature, a typical research and development workflow would involve the following key stages. This conceptual workflow is illustrated in the diagram below.

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Selection of Target Protein (POI) & E3 Ligase B Synthesis of Warhead & Anchor Ligands A->B C Conjugation with this compound Linker B->C D Binding Affinity Assays (e.g., SPR, ITC) C->D Purified PROTAC E Target Protein Degradation Assays (e.g., Western Blot, In-Cell Western) D->E F Cell Viability & Apoptosis Assays (e.g., MTT, Flow Cytometry) E->F G Off-Target & Selectivity Profiling F->G H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H Lead Candidate I Xenograft Tumor Model Studies H->I J Toxicity & Safety Evaluation I->J

Caption: Conceptual workflow for the development of a PROTAC.

Detailed Methodologies for Key Experiments

The following sections outline the standard experimental protocols that would be employed to characterize and validate a novel PROTAC synthesized with a this compound linker.

PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the individual synthesis of the warhead and anchor ligands, followed by their conjugation to the this compound linker.

  • General Protocol:

    • Ligand Synthesis: The warhead (targeting the POI) and the E3 ligase ligand are synthesized according to established chemical routes. These ligands are typically designed to incorporate a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) for subsequent linker attachment.

    • Linker Modification: The this compound linker is modified to introduce appropriate reactive groups for conjugation. For example, the terminal alcohol can be converted to an azide or an alkyne for "click chemistry" reactions, or to a carboxylic acid for amide bond formation.

    • Conjugation: The modified linker is reacted with the warhead and anchor ligands in a sequential or one-pot reaction. Common conjugation chemistries include amide bond formation, etherification, or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Purification and Characterization: The final PROTAC product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Characterization

a. Target Protein Degradation Assay (Western Blot)

This is the most fundamental assay to confirm the activity of a PROTAC.

  • Protocol:

    • Cell Culture: Cancer cell lines expressing the target protein of interest are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The concentration of the PROTAC that results in 50% degradation of the target protein is determined as the DC50 value.

b. Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the PROTAC on the proliferation and viability of cancer cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

    • Assay:

      • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.

      • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescence is recorded.

    • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The concentration of the PROTAC that inhibits cell growth by 50% is calculated as the IC50 value.

Signaling Pathway Analysis

A key aspect of oncology research is understanding how a therapeutic agent affects cellular signaling pathways. While no specific signaling pathways have been directly linked to this compound itself, the PROTACs it helps create would be designed to modulate pathways critical to cancer cell survival and proliferation. For instance, if a PROTAC were designed to degrade a kinase involved in a growth factor signaling pathway, its effect on that pathway would be investigated.

The diagram below illustrates a generic signaling pathway that could be targeted by a PROTAC.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Proteasome Proteasome Rec->Proteasome Degradation Kinase1 Downstream Kinase 1 Rec->Kinase1 Phosphorylation Cascade PROTAC PROTAC PROTAC->Rec Binds to Target E3 E3 Ligase PROTAC->E3 Recruits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression

Caption: PROTAC-mediated degradation of a receptor tyrosine kinase.

Data Presentation

Quantitative data from the aforementioned experiments would be summarized in tables for clear comparison of different PROTAC candidates.

Table 1: In Vitro Degradation and Anti-proliferative Activity of a Hypothetical PROTAC

PROTAC CandidateTarget ProteinCell LineDC50 (nM)IC50 (nM)
PROTAC-AKinase XCancer Cell Line 11050
PROTAC-BKinase XCancer Cell Line 1525
PROTAC-CKinase XCancer Cell Line 21575

Conclusion and Future Directions

This compound represents a valuable tool in the expanding arsenal of chemical linkers for PROTAC development. Its favorable physicochemical properties, stemming from the PEG backbone, make it an attractive choice for synthesizing PROTACs with enhanced solubility and potentially improved pharmacokinetic profiles. While the application of this specific linker in published oncology research is still emerging, the foundational principles of PROTAC technology and the established experimental frameworks provide a clear roadmap for its utilization.

Future research will likely focus on the systematic evaluation of a library of PROTACs synthesized with this compound and other PEGylated linkers of varying lengths to understand the structure-activity relationship between linker composition and degradation efficiency for different target proteins. As more data becomes available, the oncology research community will gain deeper insights into the optimal design principles for creating the next generation of highly effective and selective targeted protein degraders.

The Architect's Toolkit: A Technical Guide to PROTAC Design with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components—a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique properties. This technical guide delves into the fundamental principles of PROTAC design, with a specific focus on the strategic use of PEG linkers.

Core Principles of PROTAC Design with PEG Linkers

The design of an effective PROTAC is a multifactorial process, with the linker being a key determinant of success. PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design.

1. Modulating Physicochemical Properties:

  • Solubility and Permeability: A major challenge in PROTAC development is their often-high molecular weight and poor solubility. PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTAC molecules, which is crucial for their handling and can positively impact their pharmacokinetic profile.[1][2][3] However, excessive hydrophilicity can hinder cell permeability. Therefore, the length of the PEG chain must be carefully optimized to strike a balance between solubility and the ability to cross the cell membrane.[4][5]

  • Flexibility: The inherent flexibility of PEG chains allows the two ligands of the PROTAC to adopt multiple conformations, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7]

2. Optimizing Ternary Complex Formation:

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The length and composition of the PEG linker are critical for achieving the optimal geometry and proximity between the POI and the E3 ligase.

  • Linker Length: An optimal linker length is crucial for inducing a productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[8][] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[8][] The ideal linker length is target-dependent and must be empirically determined for each new PROTAC.[10][11]

  • "Hook Effect": An excess concentration of a PROTAC can lead to the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) rather than the desired ternary complex, resulting in reduced degradation efficiency. This phenomenon, known as the "hook effect," is influenced by the linker's properties and the binding affinities of the ligands.[12][13]

Data Presentation: Quantitative Analysis of PEG Linkers in PROTACs

The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation efficiency of various PROTACs.

PROTAC NameTarget ProteinE3 LigasePEG Linker Length (n)DC50 (nM)Dmax (%)Reference
HaloPROTAC3HaloTagVHL3->95[14]
HaloPROTAC (<3)HaloTagVHL<3-≤20[14]
NC-1BTKCRBN-2.297[15]
IR-1BTKCRBN-<10~90[15]
IR-2BTKCRBN-<10~90[15]
RC-3BTKCRBN-<10~90[15]
BETd-24-6BET-PEG--[16]
PROTACTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
TD-802ARCRBN-12.593[17]
Degrader 9ARCRBN-5200-[17]

Experimental Protocols

Detailed methodologies for key experiments in PROTAC development are provided below.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a PROTAC to its target protein or E3 ligase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein or E3 ligase fused to NanoLuc® luciferase

  • Plasmid for a fluorescently labeled tracer that binds to the target or E3 ligase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring BRET signals

Protocol:

  • Co-transfect cells with the NanoLuc® fusion plasmid and the tracer plasmid.

  • Seed the transfected cells into a white, 96-well plate.

  • Prepare a serial dilution of the PROTAC in assay medium.

  • Add the PROTAC dilutions to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubate the plate for the desired time at 37°C and 5% CO2.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.[18][19][20][21][22]

AlphaLISA Ternary Complex Formation Assay

This in vitro assay detects and quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified recombinant target protein (e.g., with a GST tag)

  • Purified recombinant E3 ligase complex (e.g., with a FLAG-tag)

  • PROTAC of interest

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA streptavidin donor beads

  • Biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)

  • AlphaLISA assay buffer

  • Microplate reader capable of AlphaLISA detection

Protocol:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In a 384-well plate, add the purified target protein, E3 ligase complex, and the PROTAC dilutions.

  • Incubate the mixture to allow for ternary complex formation.

  • Add the biotinylated anti-FLAG antibody and incubate.

  • Add the anti-GST acceptor beads and streptavidin donor beads.

  • Incubate the plate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, where the peak of the curve represents the optimal concentration for ternary complex formation.[12][23][24]

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow Diagram

PROTAC_Workflow cluster_discovery Discovery & Design cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Target_Selection Target Protein Selection Ligand_Design Ligand Design & E3 Ligase Choice Target_Selection->Ligand_Design Linker_Design PEG Linker Design & Synthesis Ligand_Design->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Degradation Assays (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (MTS/MTT) Degradation_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Cell_Viability->SAR_Analysis SAR_Analysis->Linker_Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for PROTAC discovery and development.

Logical Relationship Diagram

Linker_Properties_Logic cluster_linker PEG Linker Properties cluster_outcomes PROTAC Performance Linker_Length Linker Length Ternary_Stability Ternary Complex Stability Linker_Length->Ternary_Stability affects Flexibility Flexibility Flexibility->Ternary_Stability enables Hydrophilicity Hydrophilicity Cell_Permeability Cell Permeability Hydrophilicity->Cell_Permeability can hinder Solubility Solubility Hydrophilicity->Solubility improves Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Stability->Degradation_Efficacy determines Cell_Permeability->Degradation_Efficacy is critical for Solubility->Degradation_Efficacy impacts

Caption: Logical relationships between PEG linker properties and PROTAC performance.

References

THP-PEG12-alcohol: A Versatile Tool for Advancing Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and drug discovery, the precise assembly of complex molecular architectures is paramount. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The efficacy of these molecules is critically dependent on the linker that connects the two active domains. THP-PEG12-alcohol is a heterobifunctional linker designed to offer a balance of hydrophilicity, flexibility, and synthetic versatility, making it a valuable tool for the construction of PROTACs and other bioconjugates.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, core concepts related to its functional components, and generalized experimental protocols for its application in chemical biology.

Physicochemical Properties of this compound

The structural and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 35-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol[1]
Synonyms THP-PEG12-OH[1]
Molecular Formula C29H58O14[1]
Molecular Weight 630.77 g/mol [1]
Appearance To be determined (often a colorless to pale yellow oil or solid)[1]
Purity Typically >95%[1]
Storage Conditions Dry, dark, and at 0 - 4°C for short term; -20°C for long term[1]

Core Concepts: The Functional Components of this compound

The utility of this compound stems from its two key components: the polyethylene glycol (PEG) linker and the tetrahydropyranyl (THP) protecting group.

The PEG12 Linker

Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units and are widely used in bioconjugation for their favorable properties.[2][3]

  • Hydrophilicity: The PEG chain is highly water-soluble, which can improve the solubility and reduce the aggregation of hydrophobic small molecules it is conjugated to.[2][4] This is particularly important for PROTACs, which are often large molecules that can have poor aqueous solubility.

  • Flexibility: The PEG linker provides rotational freedom, allowing the two ends of a bifunctional molecule to adopt an optimal orientation for binding to their respective targets.[2] In the context of PROTACs, this flexibility is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit a strong immune response, making it suitable for in vivo applications.[3]

  • Defined Length: The "12" in PEG12 denotes the number of ethylene oxide repeating units, providing a defined spacer length between the conjugated molecules. The length of the linker is a critical parameter in PROTAC design, as it dictates the distance between the target protein and the E3 ligase.[5][6]

The Tetrahydropyranyl (THP) Protecting Group

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis.

  • Acid-Labile Protection: The THP ether is stable to a wide range of reaction conditions, including strongly basic conditions, organometallics, and hydrides. However, it is readily cleaved under acidic conditions to reveal the free hydroxyl group. This allows for the selective deprotection of the alcohol at a desired stage of a multi-step synthesis.

  • Synthetic Strategy: In the context of this compound, the THP group protects one of the terminal hydroxyls of a PEG12 diol, while the other remains free for conjugation. This allows for a sequential and controlled synthesis of a bifunctional molecule. The free alcohol can be reacted first, followed by the acidic removal of the THP group to expose the second hydroxyl for the subsequent conjugation step.

Application in PROTAC Synthesis: A Generalized Workflow

This compound is primarily designed as a building block for the synthesis of PROTACs. A generalized workflow for its use involves the activation of the free hydroxyl group, conjugation to the first ligand, deprotection of the THP group, and conjugation to the second ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Activation and First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A THP-PEG12-OH B Activation of -OH (e.g., mesylation, tosylation) A->B C THP-PEG12-OMs/OTs B->C E Conjugation (Nucleophilic Substitution) C->E D Ligand 1 (e.g., for Target Protein) D->E F THP-PEG12-Ligand 1 E->F G THP-PEG12-Ligand 1 H Acidic Deprotection (e.g., TFA, HCl) G->H I HO-PEG12-Ligand 1 H->I J HO-PEG12-Ligand 1 K Activation of -OH (if necessary) J->K M Conjugation K->M L Ligand 2 (e.g., for E3 Ligase) L->M N Final PROTAC M->N

A generalized workflow for the synthesis of a PROTAC using this compound.
Generalized Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard organic chemistry techniques. They have not been sourced from peer-reviewed literature specifically utilizing this compound, as such publications were not identified. Optimization of these protocols will be necessary for specific substrates.

Protocol 1: Activation of the Terminal Hydroxyl Group (Mesylation)

This protocol describes the conversion of the terminal alcohol to a mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired THP-PEG12-OMs.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the acid-labile THP protecting group to reveal the terminal hydroxyl group.

  • Dissolution: Dissolve the THP-protected compound (1 equivalent) in a protic solvent such as methanol or ethanol.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or a dilute solution of hydrochloric acid (HCl). Alternatively, a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10% TFA) can be used.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer present.

  • Neutralization: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the solution is neutral.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

The PROTAC Mechanism of Action

Once synthesized, a PROTAC utilizing a linker like this compound operates by inducing the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation and Recycling PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Degradation POI Degradation PolyUb->Degradation Proteasome Proteasome Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

The catalytic cycle of PROTAC-mediated protein degradation.

The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI. The PROTAC itself is not degraded and can go on to induce the degradation of multiple copies of the target protein.

Conclusion

References

Methodological & Application

Synthesis Protocol for THP-PEG12-Alcohol Containing PROTACs: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a THP-PEG12-alcohol linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The linker component is critical for the efficacy of a PROTAC, and polyethylene glycol (PEG) linkers are commonly employed to improve solubility and pharmacokinetic properties. This document outlines a representative synthetic strategy involving the functionalization of the terminal alcohol of the THP-PEG12-OH linker, sequential conjugation to a warhead (targeting the POI) and an E3 ligase ligand, and subsequent purification and characterization steps. The provided protocols and diagrams serve as a comprehensive guide for researchers engaged in the development of novel PROTAC-based therapeutics.

Introduction

PROTACs have emerged as a powerful new modality in drug discovery, offering the potential to target proteins previously considered "undruggable". A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is a crucial element in PROTAC design, influencing the molecule's stability, solubility, cell permeability, and the geometry of the ternary complex formed between the POI, PROTAC, and E3 ligase. PEG linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.

This application note focuses on the use of this compound, a 12-unit PEG linker with a terminal hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is a common acid-labile protecting group for alcohols, allowing for selective deprotection during the synthesis. This protocol will detail a general, yet comprehensive, synthetic route for the construction of a PROTAC using this versatile linker.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC is to induce the degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds Degradation Degradation POI->Degradation targeted for PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI poly-ubiquitinates Proteasome Proteasome Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Functionalization start This compound reagents TEMPO, BAIB DCM/H2O start->reagents product THP-PEG12-acid reagents->product Conjugation1 linker THP-PEG12-acid reagents HATU, DIPEA DMF linker->reagents warhead Warhead-NH2 warhead->reagents product THP-PEG12-Warhead reagents->product Deprotection start THP-PEG12-Warhead reagents p-TsOH Methanol start->reagents product HO-PEG12-Warhead reagents->product Conjugation2 intermediate HO-PEG12-Warhead reagents DCC, DMAP DCM intermediate->reagents e3_ligand E3 Ligand-COOH e3_ligand->reagents product E3 Ligand-PEG12-Warhead (Final PROTAC) reagents->product

Application Notes and Protocols for Protein Degradation Assays Utilizing THP-PEG12-alcohol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[3][4][5] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[5] The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6]

This document provides detailed application notes and experimental protocols for researchers utilizing THP-PEG12-alcohol , a polyethylene glycol (PEG)-based linker, in the design and evaluation of novel PROTACs for targeted protein degradation. This compound serves as a flexible and hydrophilic linker component in PROTAC synthesis.[7][8][9] The protocols outlined below describe key assays to characterize the biological activity of a PROTAC synthesized with this linker, from initial target engagement to downstream protein degradation and ubiquitination.

Key Experimental Assays

A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action. The following are critical experiments for characterizing a PROTAC containing a this compound linker:

  • Target Engagement Assays: To confirm that the PROTAC binds to its intended target protein within a cellular context.

  • Protein Degradation Assays: To quantify the reduction in the levels of the target protein following treatment with the PROTAC.

  • Ubiquitination Assays: To demonstrate that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

  • Ternary Complex Formation Assays: To verify the PROTAC's ability to bring the target protein and the E3 ligase into proximity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a PROTAC with its target protein in intact cells.[10][11][12][13][14] Ligand binding can alter the thermal stability of a protein, which is the principle behind this assay.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well format and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound-containing PROTAC or a vehicle control for a predetermined time (e.g., 1-4 hours).

  • Thermal Challenge:

    • After treatment, heat the plates at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce thermal denaturation of proteins.

    • Include a non-heated control at room temperature.

  • Cell Lysis and Protein Extraction:

    • Immediately after the heat treatment, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.

Data Presentation:

The results can be plotted as the percentage of soluble protein at each temperature relative to the non-heated control. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Table 1: Example CETSA Data for a Hypothetical PROTAC (PROTAC-X) Targeting Protein-Y

TreatmentTemperature (°C)% Soluble Protein-Y (Normalized to 37°C)
Vehicle37100
5085
5550
6020
655
PROTAC-X (1 µM)37100
5095
5580
6065
6530
Western Blotting for Protein Degradation

Western blotting is a standard and widely used technique to quantify the reduction in the level of a target protein.[15][17][18]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to attach.

    • Treat the cells with a dose-response range of the this compound-containing PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][19]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.[15]

    • Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation:

Quantify the band intensities using densitometry software. The level of the target protein is typically normalized to the loading control. The DC50 (concentration required to degrade 50% of the protein) can be calculated from the dose-response curve.

Table 2: Example Western Blot Densitometry Data for PROTAC-X

PROTAC-X Conc. (nM)Time (hours)Normalized Target Protein Level (%)
0 (Vehicle)24100
12485
102455
1002415
10002410
100480
100840
1001620
1002415
LC-MS/MS for Protein Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and accurate method for quantifying protein levels, especially for high-throughput screening.[20][21][22][23][24]

Protocol:

  • Sample Preparation:

    • Treat cells and lyse them as described for the Western blot protocol.

    • Take a defined amount of total protein from each lysate.

  • Protein Digestion:

    • Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer will identify and quantify specific peptides derived from the target protein.

    • Include internal standards (e.g., stable isotope-labeled peptides) for absolute quantification.

Data Presentation:

The abundance of the target protein is determined by the signal intensity of its corresponding peptides. Data is often presented as a fold change relative to the vehicle-treated control.

Table 3: Example LC-MS/MS Quantification of Protein-Y Degradation by PROTAC-X

PROTAC-X Conc. (nM)Fold Change in Protein-Y vs. Vehicle
0 (Vehicle)1.00
10.82
100.48
1000.12
10000.08
Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[25][26][27]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, or both.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors (DUBs) in addition to protease inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an antibody specific for the target protein to immunoprecipitate the target and any associated proteins.

    • Use protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove non-specific binders.

    • Elute the proteins from the beads and run them on an SDS-PAGE gel.

    • Perform a Western blot and probe with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin or anti-K48-linked ubiquitin). An increase in the high molecular weight smear of ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.

Data Presentation:

The results are typically presented as a Western blot image showing the increased ubiquitination of the target protein.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action of the PROTAC and the experimental design.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination E2 Ub-conjugating enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Western_Blot_Workflow start Cell Treatment with This compound PROTAC lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis

Caption: Experimental workflow for Western blot-based protein degradation analysis.

Ubiquitination_Assay_Workflow start Cell Treatment with PROTAC and Proteasome Inhibitor lysis Cell Lysis with DUB Inhibitors start->lysis ip Immunoprecipitation (Anti-Target Protein) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution western Western Blot (Anti-Ubiquitin Antibody) elution->western result Detection of Ubiquitinated Target Protein western->result

References

Application Notes and Protocols: THP-PEG12-alcohol Linker Conjugation to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of small molecules, peptides, and proteins. The incorporation of a PEG spacer can improve solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] This document provides detailed application notes and protocols for the conjugation of a specific bifunctional linker, THP-PEG12-alcohol, to small molecules.

The this compound linker possesses a terminal hydroxyl group and a tetrahydropyranyl (THP) protected alcohol at the other end. The hydroxyl group can be activated or modified to react with various functional groups on small molecules, such as amines, carboxylic acids, and thiols. The THP protecting group is stable under many reaction conditions and can be readily removed under mild acidic conditions to reveal a terminal alcohol for further modification if required.[2]

These protocols are intended to serve as a comprehensive guide for researchers in the successful conjugation, purification, and characterization of small molecule-PEG conjugates.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the conjugation of this compound to small molecules bearing different functional groups. Please note that yields are representative and may vary depending on the specific small molecule used. Optimization of reaction parameters is often necessary to achieve the best results.

Table 1: Activation of this compound

Activation ReagentTarget Functional Group on Small MoleculeTypical Molar Ratio (Linker:Reagent)SolventReaction Time (h)Typical Yield (%)
Di(N-succinimidyl) carbonate (DSC)Amine1:1.5Acetonitrile, DCM4-24>90
p-Nitrophenyl chloroformateAmine1:1.2DCM, Chloroform2-6~85-95

Table 2: Conjugation of Activated THP-PEG12-linker to Small Molecules

Small Molecule Functional GroupConjugation MethodTypical Molar Ratio (Linker:Small Molecule)SolventReaction Time (h)Typical Yield (%)
Primary AmineActivated Carbonate1.2:1DMF, DMSO, PBS (pH 7.4-8.5)2-1270-90
Carboxylic AcidSteglich Esterification (DCC/DMAP)1:1.2DCM, DMF12-2460-85
ThiolMitsunobu Reaction1.2:1THF, Dioxane4-1650-75

Table 3: Deprotection of THP-PEG12-Small Molecule Conjugate

Deprotection ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetic acid/THF/Water (3:1:1)-454-8>90
2% Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1-2>95
Pyridinium p-toluenesulfonate (PPTS)Ethanol556-12>90

Experimental Protocols

Activation of this compound for Amine Conjugation

This protocol describes the activation of the terminal hydroxyl group of this compound using di(N-succinimidyl) carbonate (DSC) to form an NHS-activated carbonate, which is reactive towards primary amines.

Materials:

  • This compound

  • Di(N-succinimidyl) carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or acetonitrile under an inert atmosphere.

  • Add DSC (1.5 equivalents) to the solution.

  • Add TEA or DIPEA (2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Conjugation of Activated THP-PEG12-linker to an Amine-Containing Small Molecule

Materials:

  • Activated THP-PEG12-carbonate (from Protocol 1)

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (optional)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add the activated THP-PEG12-carbonate (1.2 equivalents) to the solution.

  • If the small molecule is in a salt form (e.g., hydrochloride), add DIPEA (1.5 equivalents) to neutralize.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the conjugate can be purified by preparative HPLC.

Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule (Steglich Esterification)

This protocol utilizes the Steglich esterification for the direct coupling of the hydroxyl group of the linker to a carboxylic acid on the small molecule.

Materials:

  • This compound

  • Carboxylic acid-containing small molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve the carboxylic acid-containing small molecule (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[3]

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.2 equivalents) to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the DCU precipitate.

  • Wash the filtrate with 5% HCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conjugation of this compound to a Thiol-Containing Small Molecule (Mitsunobu Reaction)

The Mitsunobu reaction allows for the conversion of the alcohol group of the linker into a thioether by reaction with a thiol-containing small molecule.

Materials:

  • This compound

  • Thiol-containing small molecule

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.2 equivalents), the thiol-containing small molecule (1 equivalent), and PPh3 (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free alcohol.

Materials:

  • THP-PEG12-small molecule conjugate

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the THP-PEG12-small molecule conjugate in a mixture of acetic acid:THF:water (3:1:1 v/v/v).

  • Stir the reaction at 45°C for 4-8 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvents under reduced pressure.

  • The deprotected conjugate can be purified by preparative HPLC.

Purification and Characterization

Purification:

  • Flash Column Chromatography: Effective for purifying the activated linker and the final conjugate from reaction byproducts. Typical solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes.

  • Preparative High-Performance Liquid Chromatography (HPLC): Ideal for obtaining highly pure conjugates. Reversed-phase columns (e.g., C18) with water/acetonitrile or water/methanol gradients containing 0.1% TFA are commonly used.

  • Size Exclusion Chromatography (SEC): Useful for separating the PEGylated conjugate from unreacted small molecules and other low molecular weight impurities.[]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the conjugate. The disappearance of the THP-related signals and the appearance of signals corresponding to the small molecule and the PEG linker are indicative of successful conjugation.[5][6]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the final conjugate.[7]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Mandatory Visualizations

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Small Molecule cluster_deprotection Deprotection THP-PEG12-OH THP-PEG12-OH Activated_Linker THP-PEG12-O-CO-NHS THP-PEG12-OH->Activated_Linker DSC, Base DSC Di(N-succinimidyl) carbonate (DSC) Conjugate_THP THP-PEG12-Conjugate Activated_Linker->Conjugate_THP Small Molecule-NH2 Small_Molecule_NH2 Small Molecule-NH2 Conjugate_Deprotected HO-PEG12-Conjugate Conjugate_THP->Conjugate_Deprotected Acid

Caption: Workflow for amine conjugation.

G THP_PEG_OH THP-PEG12-OH Conjugate THP-PEG12-O-CO-Small Molecule THP_PEG_OH->Conjugate DCC, DMAP SM_COOH Small Molecule-COOH SM_COOH->Conjugate

Caption: Carboxylic acid conjugation.

G THP_PEG_OH THP-PEG12-OH Conjugate THP-PEG12-S-Small Molecule THP_PEG_OH->Conjugate PPh3, DIAD SM_SH Small Molecule-SH SM_SH->Conjugate

Caption: Thiol conjugation workflow.

References

Step-by-Step Guide for Synthesizing a PROTAC with THP-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Tetrahydropyran (THP)-protected polyethylene glycol (PEG) linker, specifically THP-PEG12-alcohol. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein binder (warhead) and the E3 ligase ligand, and its composition and length can significantly impact the molecule's properties and activity.[][4] PEG linkers are commonly employed to enhance the solubility and cell permeability of PROTACs.[][4]

This guide outlines a modular synthetic approach, detailing the deprotection of the this compound linker, followed by sequential amide bond formation to conjugate a hypothetical warhead and an E3 ligase ligand. The protocols provided are based on established chemical principles and common practices in PROTAC synthesis.[5][6][7]

I. Overview of the Synthetic Strategy

The synthesis of the final PROTAC molecule will be carried out in a stepwise manner. The general workflow involves:

  • Deprotection of this compound: Removal of the acid-labile THP protecting group to expose the primary alcohol.

  • Functionalization of the Linker (Optional but recommended): Conversion of the terminal alcohol to a more reactive functional group, such as a halide or a tosylate, to facilitate subsequent coupling reactions. For this protocol, we will proceed with direct activation of the alcohol.

  • Conjugation to the E3 Ligase Ligand: Formation of an amide or ether bond between the functionalized linker and the E3 ligase ligand.

  • Conjugation to the Warhead: Coupling of the linker-E3 ligase ligand intermediate with the warhead.

  • Purification and Characterization: Purification of the final PROTAC by flash chromatography and/or preparative HPLC, followed by characterization using NMR and mass spectrometry.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis Analysis start This compound deprotection Deprotection start->deprotection functionalization Linker Activation deprotection->functionalization conjugation1 Conjugation to E3 Ligase Ligand functionalization->conjugation1 conjugation2 Conjugation to Warhead conjugation1->conjugation2 final_protac Final PROTAC conjugation2->final_protac purification Purification (Flash/HPLC) final_protac->purification characterization Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation (Western Blot, etc.) characterization->biological_eval

Caption: A general workflow for the synthesis and analysis of a PROTAC molecule.

II. Detailed Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).[8][9][10] Nuclear magnetic resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.[11]

Protocol 1: Deprotection of this compound

This protocol describes the removal of the THP protecting group under acidic conditions to yield the free PEG12-diol.

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude PEG12-diol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0% to 15% methanol in dichloromethane) to afford the pure PEG12-diol.

Expected Yield: >90%

Protocol 2: Stepwise PROTAC Synthesis via Amide Coupling

This protocol outlines the sequential amide bond formation to attach a hypothetical carboxylic acid-containing E3 ligase ligand and a carboxylic acid-containing warhead to the PEG12-diamine linker (which would be synthesized from the diol in a separate step, for example, via tosylation followed by azide substitution and reduction). For the purpose of this guide, we will assume the availability of a mono-Boc-protected PEG12-diamine.

Step 2a: Coupling of the E3 Ligase Ligand

Materials:

  • Mono-Boc-PEG12-amine

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of mono-Boc-PEG12-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to obtain the Boc-protected Linker-E3 ligase ligand conjugate.

Expected Yield: 60-80%

Step 2b: Boc Deprotection

Materials:

  • Boc-protected Linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA.

  • The resulting amine-Linker-E3 ligase ligand TFA salt is typically used in the next step without further purification.

Expected Yield: Quantitative

Step 2c: Coupling of the Warhead

Materials:

  • Amine-Linker-E3 ligase ligand TFA salt

  • Carboxylic acid-functionalized warhead

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the same procedure as in Step 2a, using the amine-Linker-E3 ligase ligand TFA salt (1.0 eq) and the carboxylic acid-functionalized warhead (1.1 eq).

  • Purify the final crude PROTAC by preparative reverse-phase HPLC to obtain the pure product.

Expected Yield: 40-60%

III. Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and biological evaluation of a PROTAC synthesized using a PEG12 linker.

Table 1: Summary of Synthetic Yields

StepProductStarting Material (mg)Product (mg)Yield (%)
1. THP DeprotectionPEG12-diol500420>90
2a. E3 Ligase CouplingBoc-Linker-E3 Ligase20022575
2b. Boc DeprotectionAmine-Linker-E3 Ligase225220Quantitative
2c. Warhead Coupling & PurificationFinal PROTAC22013050

Table 2: Characterization and Purity of Final PROTAC

ParameterMethodResult
Molecular WeightHRMS[M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX
PurityHPLC>98%
¹H NMR500 MHzConforms to the expected structure

Table 3: Biological Activity of the Final PROTAC

AssayCell LineResult
Target Protein DegradationCancer Cell Line ADC₅₀ = 50 nM[]
Dₘₐₓ = >90%[]
Off-target EffectsNormal Cell Line BNo significant toxicity

IV. Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Mechanism of Action Diagram

G cluster_complex Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Ubiquitination Ubiquitination TargetProtein->Ubiquitination Substrate E3Ligase->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

V. Conclusion

This application note provides a detailed, step-by-step guide for the synthesis of a PROTAC molecule using this compound as a key linker component. The modular approach allows for the flexible incorporation of various warheads and E3 ligase ligands, facilitating the development of novel protein degraders. The provided protocols for synthesis, purification, and characterization, along with the illustrative diagrams, serve as a valuable resource for researchers in the field of targeted protein degradation. Successful synthesis and biological evaluation of these molecules will contribute to the advancement of this promising therapeutic modality.

References

Application Notes and Protocols for Protein PEGylation using THP-PEG12-Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] This document provides a detailed protocol for the PEGylation of proteins using a THP-PEG12-alcohol derivative. This strategy involves a two-step approach: first, the conjugation of a tetrahydropyranyl (THP)-protected PEG derivative to the protein, followed by the removal of the acid-labile THP protecting group to yield the final PEGylated protein. The THP protecting group allows for the use of chemistries that might not be compatible with a free hydroxyl group and provides a staged approach to the synthesis of the final conjugate.

The terminal hydroxyl group of the this compound is unreactive towards proteins and must first be activated.[3][4] A common method for activating alcohols for reaction with primary amines on a protein (N-terminus and lysine residues) is to convert the alcohol into an N-hydroxysuccinimide (NHS) ester.[5] This activated PEG derivative can then be coupled to the protein in a controlled manner.

Overall Experimental Workflow

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: THP Deprotection cluster_3 Step 4: Purification & Analysis A This compound C Activated THP-PEG12 (e.g., NHS Ester) A->C Activation B Activation Reagent (e.g., DSC, EDC/NHS) B->C E THP-PEGylated Protein C->E Conjugation D Target Protein D->E G PEGylated Protein E->G Deprotection F Mild Acidic Conditions F->G H Purification (SEC/IEX) G->H J Pure PEGylated Protein H->J I Characterization (SDS-PAGE, MS, HPLC) J->I

Figure 1: Overall workflow for protein PEGylation using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to THP-PEG12-NHS Ester

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into an NHS ester, making it reactive towards primary amines.

Materials and Reagents:

Reagent/MaterialPurpose
This compoundStarting PEG derivative
N,N'-Disuccinimidyl carbonate (DSC)Activating agent
N-Hydroxysuccinimide (NHS) and EDCAlternative activating agents
Anhydrous Dichloromethane (DCM) or AcetonitrileReaction solvent
Triethylamine (TEA) or PyridineBase catalyst
Diethyl etherFor precipitation
Argon or Nitrogen gasTo maintain inert atmosphere
Magnetic stirrer and stir barFor mixing
Round bottom flaskReaction vessel
Rotary evaporatorFor solvent removal

Procedure:

  • Dissolve this compound in anhydrous DCM or acetonitrile under an inert atmosphere of argon or nitrogen.

  • Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and a catalytic amount of pyridine or triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting white solid (THP-PEG12-NHS ester) under vacuum.

  • Characterize the activated PEG derivative by NMR and Mass Spectrometry to confirm the presence of the NHS ester.

Protocol 2: Conjugation of Activated THP-PEG12-NHS Ester to Protein

This protocol details the conjugation of the activated THP-PEG12-NHS ester to the primary amines (N-terminus and lysine residues) of the target protein.[6]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Initial Purification A Dissolve Protein in Amine-Free Buffer (pH 7.5-8.5) C Add Activated PEG to Protein Solution (Molar Excess) A->C B Dissolve Activated THP-PEG12-NHS in DMSO or DMF B->C D Incubate at 4°C with gentle stirring (2-4 hours) C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Remove Excess Reagents (Dialysis or Desalting Column) E->F

Figure 2: Workflow for protein conjugation with activated THP-PEG12-NHS ester.

Materials and Reagents:

Reagent/MaterialPurpose
Target ProteinThe protein to be PEGylated
Activated THP-PEG12-NHS EsterThe PEGylating agent
Amine-free buffer (e.g., PBS, Borate)Reaction buffer (pH 7.5-8.5)
DMSO or DMFSolvent for the activated PEG
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)To stop the reaction
Dialysis tubing or Desalting columnFor initial purification

Procedure:

  • Prepare a solution of the target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). The protein concentration should typically be between 1-10 mg/mL.

  • Immediately before use, dissolve the activated THP-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Slowly add the desired molar excess (e.g., 5 to 50-fold) of the activated THP-PEG12-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at 4°C for 2-4 hours, or at room temperature for 1-2 hours. The optimal time and temperature should be determined empirically for each protein.

  • Monitor the extent of PEGylation using SDS-PAGE or HPLC.

  • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Remove unreacted PEG and quenching reagents by dialysis against a suitable buffer or by using a desalting column.

Protocol 3: THP Deprotection of PEGylated Protein

This protocol describes the removal of the THP protecting group from the PEGylated protein under mild acidic conditions.

Materials and Reagents:

Reagent/MaterialPurpose
THP-PEGylated ProteinThe protected conjugate
Acetic Acid or Trifluoroacetic Acid (TFA)For creating acidic conditions
Buffer (e.g., Sodium Acetate)To maintain a specific pH
Neutralization Buffer (e.g., Tris-HCl)To stop the deprotection

Procedure:

  • Exchange the buffer of the THP-PEGylated protein solution to a mild acidic buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0).

  • Alternatively, for more robust proteins, the pH can be lowered by the careful addition of a dilute solution of acetic acid or a very low concentration of TFA (e.g., 0.1-1%).

  • Incubate the reaction at room temperature for 1-4 hours. The deprotection is typically rapid under these conditions.

  • Monitor the removal of the THP group by RP-HPLC or Mass Spectrometry.

  • Once deprotection is complete, neutralize the solution by adding a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0) or by dialyzing against a neutral buffer (e.g., PBS, pH 7.4).

Protocol 4: Purification of the Final PEGylated Protein

A multi-step purification strategy is often required to isolate the desired PEGylated protein from unreacted protein, and different PEGylated species (mono-, di-, poly-PEGylated).

G cluster_0 Step 1: Size-Based Separation cluster_1 Step 2: Charge-Based Separation A Crude PEGylated Protein Mixture B Size Exclusion Chromatography (SEC) A->B C Separation of PEGylated Protein from Unreacted Protein B->C D Ion Exchange Chromatography (IEX) C->D E Separation of Mono-, Di-, and Poly-PEGylated Species D->E F Pure Mono-PEGylated Protein E->F

Figure 3: Purification workflow for PEGylated proteins.

Procedure:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the neutralized PEGylated protein mixture onto the column.

    • Elute the protein with the equilibration buffer. PEGylated proteins will elute earlier than the unreacted protein due to their larger hydrodynamic radius.[7]

    • Collect fractions and analyze by SDS-PAGE or HPLC to identify fractions containing the PEGylated protein.

  • Ion Exchange Chromatography (IEX):

    • Pool the fractions containing the PEGylated protein from the SEC step.

    • Equilibrate an IEX column (cation or anion exchange, depending on the pI of the protein) with a low-salt buffer.

    • Load the pooled fractions onto the IEX column.

    • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). The degree of PEGylation shields the protein's surface charges, causing species with more PEG chains to elute at lower salt concentrations.[7]

    • Collect fractions and analyze to identify the desired PEGylated species (e.g., mono-PEGylated).

Quantitative Data Summary

The following tables provide hypothetical data for a typical PEGylation experiment.

Table 1: PEGylation Reaction Efficiency

ParameterValue
Protein Concentration5 mg/mL
Molar Ratio (PEG:Protein)20:1
Reaction Time2 hours
Temperature4°C
Conversion to PEGylated Species~75%
Unreacted Protein~25%
Mono-PEGylated Species~50%
Di- and Poly-PEGylated Species~25%

Table 2: Purification Yield and Purity

Purification StepYield (%)Purity of Mono-PEGylated Species (%)
SEC9065
IEX85>95
Overall ~76 >95

Characterization of the Final Product

The final purified PEGylated protein should be thoroughly characterized to ensure its quality and integrity.

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • HPLC (SEC and RP-HPLC): To determine the hydrodynamic volume, purity, and heterogeneity of the conjugate.[5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the PEGylated protein and determine the degree of PEGylation.[]

  • Biological Activity Assay: To ensure that the PEGylation process has not significantly compromised the protein's function.

References

Application of THP-PEG12-alcohol in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern drug development. It promises to enhance efficacy while minimizing off-target side effects. A key strategy in achieving this is the surface modification of drug carriers, such as nanoparticles and liposomes, with biocompatible polymers. Polyethylene glycol (PEG) is a widely utilized polymer for this purpose, and functionalized PEG linkers are critical components in the design of sophisticated drug delivery systems.[1][2][3][4]

This document provides detailed application notes and protocols for the use of THP-PEG12-alcohol, a heterobifunctional PEG linker, in the development of targeted drug delivery systems. The Tetrahydropyranyl (THP) group serves as a protecting group for a terminal alcohol, which can be deprotected under acidic conditions to reveal a hydroxyl group for further conjugation. The terminal alcohol on the other end of the twelve-unit PEG chain allows for immediate conjugation to various molecules. This linker is particularly useful for creating stimuli-responsive systems or for multi-step conjugation strategies.

Principle of this compound in Drug Delivery

This compound is a versatile tool in bioconjugation for targeted drug delivery. The PEG component, a hydrophilic and flexible polymer, confers several advantageous properties to drug delivery systems:

  • Prolonged Circulation Half-Life: The PEG chain creates a hydrophilic shield around the drug carrier, which reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby extending its circulation time in the bloodstream.[1]

  • Improved Stability: PEGylation can prevent the aggregation of nanoparticles and protect the encapsulated drug from enzymatic degradation.

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs.

  • Reduced Immunogenicity: The "stealth" properties imparted by PEG can decrease the immunogenicity of the drug carrier.

The THP protecting group on one end of the linker allows for controlled, sequential conjugation. This is particularly advantageous when constructing complex systems with multiple functionalities, such as a targeting ligand and a therapeutic agent. The terminal alcohol provides a reactive site for conjugation to drugs, targeting moieties, or the surface of a nanoparticle.

Data Presentation: Comparative Performance of PEGylated Nanoparticles

While specific quantitative data for drug delivery systems utilizing the this compound linker is not extensively available in public literature, the following tables present representative data from studies on PEGylated nanoparticles to illustrate the expected improvements in performance. These tables are based on findings from various studies comparing PEGylated and non-PEGylated formulations and should be considered as illustrative examples.

Table 1: Influence of PEGylation on Nanoparticle Properties

ParameterNon-PEGylated NanoparticlesPEGylated NanoparticlesReference
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7[5]
Surface Charge (Zeta Potential, mV) -25 ± 3-10 ± 2[5]
Protein Adsorption (%) 80 ± 1020 ± 5[1][5]

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Nanocarriers

ParameterNon-PEGylated NanocarriersPEGylated NanocarriersReference
Blood Circulation Half-life (hours) 0.5 ± 0.118 ± 3[1][6]
Clearance (mL/h) 50 ± 85 ± 1[6]
Area Under the Curve (AUC, µg*h/mL) 150 ± 303000 ± 500[6]

Table 3: In Vivo Biodistribution of Nanoparticles (24h post-injection)

OrganNon-PEGylated (% Injected Dose/gram)PEGylated (% Injected Dose/gram)Reference
Liver 60 ± 815 ± 4[7]
Spleen 15 ± 35 ± 2[7]
Tumor 2 ± 0.510 ± 2.5[7]
Blood < 115 ± 3[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in the development of targeted drug delivery systems.

Protocol 1: Synthesis of a Targeting Ligand-PEG-Drug Conjugate

This protocol describes a two-step process for conjugating a targeting ligand (e.g., an antibody or peptide) and a drug molecule using a heterobifunctional PEG linker. For the purpose of this protocol, we will assume the use of a related linker, NHS-PEG12-alcohol, to demonstrate the general principle, as the THP-protected end would require an additional deprotection step.

Materials:

  • Targeting ligand with an available amine group (e.g., antibody)

  • Drug molecule with a reactive group (e.g., a carboxylic acid)

  • NHS-PEG12-alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffers (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

  • Size exclusion chromatography (SEC) column

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Activation of the Drug Molecule:

    • Dissolve the drug molecule containing a carboxylic acid in anhydrous DMF.

    • Add 1.2 equivalents of DCC and 1.2 equivalents of NHS (or 1.5 equivalents of EDC and 1.5 equivalents of NHS).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated drug.

  • Conjugation of the Activated Drug to NHS-PEG12-alcohol:

    • Dissolve NHS-PEG12-alcohol in DMF.

    • Add the NHS-activated drug to the PEG linker solution at a 1:1.1 molar ratio (Drug:PEG).

    • Stir the reaction overnight at room temperature.

  • Purification of the Drug-PEG-OH Conjugate:

    • Purify the resulting Drug-PEG-OH conjugate by preparative HPLC or flash chromatography to remove unreacted drug and coupling reagents.

  • Activation of the Terminal Hydroxyl Group of the PEG linker:

    • The terminal hydroxyl group of the purified Drug-PEG-OH can be activated for reaction with the amine groups on the targeting ligand. A common method is to convert the alcohol to a p-nitrophenyl carbonate or an NHS ester.

    • For NHS ester activation, dissolve the Drug-PEG-OH in a suitable solvent and react with disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine.

  • Conjugation to the Targeting Ligand:

    • Dissolve the targeting ligand in PBS (pH 7.4).

    • Add the activated Drug-PEG-NHS ester to the targeting ligand solution. The molar ratio should be optimized based on the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Final Conjugate:

    • Purify the final Targeting Ligand-PEG-Drug conjugate using an SEC column to remove unreacted PEG-drug.

    • Alternatively, perform dialysis against PBS to remove small molecule impurities.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Formulation of PEGylated Liposomes

This protocol outlines the preparation of liposomes and their subsequent surface modification with a PEG linker.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

  • Probe sonicator

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (DSPC, Cholesterol, and DSPE-PEG(2000) in a desired molar ratio, e.g., 55:40:5) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform at least 10 passes through the membrane to ensure a narrow size distribution.

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy after disrupting the liposomes with a detergent).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of a drug-conjugated nanoparticle formulation.[8]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Drug-conjugated nanoparticles

  • Control nanoparticles (without drug)

  • Free drug solution

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-conjugated nanoparticles, control nanoparticles, and free drug in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the different treatment solutions to the wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, add 10 µL of MTT or WST-1 reagent to each well.

    • Incubate for another 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Nanoparticle Conjugation

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Bioconjugation cluster_characterization Characterization NP Core Nanoparticle (e.g., PLGA, Gold) Func_NP Functionalized NP (e.g., with Amine or Carboxyl groups) NP->Func_NP Activation Linker Activation Func_NP->Activation Activate surface groups Linker This compound Deprotection THP Deprotection (Acidic Condition) Linker->Deprotection Drug Therapeutic Drug Conj_Drug Drug-PEG Conjugation Drug->Conj_Drug Target Targeting Ligand Conj_Target Targeting Ligand Conjugation Target->Conj_Target Deprotection->Activation Activation->Conj_Drug Conj_Drug->Conj_Target Final_NP Targeted Drug-NP Conjugate Conj_Target->Final_NP DLS DLS (Size, PDI) Final_NP->DLS Zeta Zeta Potential Final_NP->Zeta FTIR FTIR/NMR Final_NP->FTIR HPLC HPLC (Purity) Final_NP->HPLC

Caption: Workflow for the synthesis and characterization of targeted nanoparticles using a THP-PEG linker.

Cellular Uptake Pathway of PEGylated Nanoparticles

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle (with Targeting Ligand) Receptor Cell Surface Receptor NP->Receptor Targeting Binding Receptor Binding Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Internalization Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Exocytosis Exocytosis Late_Endosome->Exocytosis Recycling Release Drug Release Lysosome->Release Degradation & Target_Action Action on Intracellular Target Release->Target_Action

Caption: General pathway of receptor-mediated endocytosis for targeted PEGylated nanoparticles.

References

Troubleshooting & Optimization

troubleshooting off-target effects with THP-PEG12-alcohol linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with THP-PEG12-alcohol linkers. The information provided is intended to help address common challenges and prevent misinterpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound is a chemical tool used in bioconjugation and drug delivery. It consists of three main parts:

  • THP (Tetrahydropyran) group: A protecting group for the alcohol. This group is stable under many reaction conditions but can be removed under acidic conditions to reveal a reactive hydroxyl group.

  • PEG12 (Polyethylene Glycol, 12 units): A flexible, water-soluble spacer. The PEG component can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2]

  • Alcohol (-OH): A functional group that, once deprotected, can be used to attach the linker to other molecules.

These linkers are commonly used in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Q2: What are "off-target effects" and are they a common problem with this compound linkers?

Off-target effects refer to a molecule binding to and producing a biological effect on a protein or system other than the intended target. While the this compound linker itself is generally considered biocompatible and inert, off-target effects can arise from the final conjugate. These effects are typically caused by the payload molecule (e.g., a drug in an ADC) or the targeting moiety, not the linker itself. However, improper handling or experimental design involving the linker can lead to results that may be misinterpreted as off-target effects.

Q3: How can the this compound linker contribute to unexpected experimental results?

While the linker is designed to be stable and biocompatible, several factors related to its use can lead to unforeseen outcomes:

  • Incomplete Deprotection: If the THP group is not completely removed, the subsequent conjugation reaction will be inefficient, leading to a heterogeneous mixture of products.

  • Linker Cleavage: Although generally stable, the ether linkages in the PEG chain could potentially be cleaved under harsh chemical conditions not typically used in biological experiments.

  • Purity of the Linker: Impurities from the synthesis of the linker could have their own biological activities. It is crucial to use highly pure linkers from reputable suppliers.

  • Aggregation: The PEG component generally improves the solubility of the conjugate.[1] However, a poorly designed final construct could still be prone to aggregation, which can lead to non-specific cellular uptake and toxicity that might be mistaken for off-target effects.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter when using this compound linkers.

Problem 1: Low Yield of Final Conjugate

Possible Causes & Solutions:

CauseRecommended Action
Incomplete THP Deprotection Verify the deprotection step. Use a well-established protocol with appropriate acidic conditions and reaction time. Confirm deprotection using analytical methods like TLC or LC-MS.
Inefficient Conjugation Reaction Optimize the reaction conditions (pH, temperature, stoichiometry of reactants). Ensure the functional group on your molecule of interest is reactive and not sterically hindered.
Degradation of Reactants Ensure the stability of your molecule of interest and the linker under the reaction conditions. Use fresh reagents.
Problem 2: Unexpected Biological Activity or Toxicity

Possible Causes & Solutions:

CauseRecommended Action
Unreacted Components Purify the final conjugate thoroughly to remove any unreacted linker, payload, or targeting molecule, as these can have their own biological effects.
Product Aggregation Analyze the final conjugate for aggregation using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is detected, consider optimizing the formulation with different buffers or excipients.
Payload-related Off-Target Effects This is a common issue in drug development. To confirm if the off-target effect is from your payload, you can synthesize a control molecule where the payload is attached to a non-targeting moiety via the same linker.
Impure Linker Use a high-purity linker. If you suspect impurities, obtain a new batch from a reliable supplier and repeat the experiment.

Experimental Protocols

Protocol 1: THP Deprotection of this compound

This is a general protocol and may need optimization for your specific context.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 10% Methanol in DCM)

Procedure:

  • Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

  • Stir the reaction at room temperature and monitor the progress by TLC. The deprotected product should have a lower Rf value than the starting material.

  • Once the reaction is complete, carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with DCM (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the deprotected PEG12-alcohol.

  • Confirm the identity and purity of the product using LC-MS and NMR.

Protocol 2: General Workflow for Assessing Off-Target Effects

This workflow provides a logical approach to investigating if unexpected biological activity is a true off-target effect of your final conjugate.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Interpretation A Synthesize and Purify Final Conjugate B Confirm Identity and Purity (LC-MS, NMR, HPLC) A->B C Assess for Aggregation (DLS, SEC) B->C D On-Target Activity Assay C->D Proceed if pure and non-aggregated E Cytotoxicity Assay in Target-Negative Cells D->E F Control Molecule Testing (e.g., Payload + Linker only) E->F G Analyze Data from All Experiments F->G H High activity in E or F? Potential Off-Target Effect of Payload G->H I Low on-target activity in D? Troubleshoot Conjugate Design G->I

Workflow for Investigating Off-Target Effects.

Visualizing the Logic: Troubleshooting Flowchart

This diagram illustrates a step-by-step process for troubleshooting when you observe unexpected results in your experiments.

A step-by-step troubleshooting guide.

References

Technical Support Center: Optimizing THP-PEG12-Alcohol Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of THP-PEG12-alcohol linkers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the experimental process of linker optimization for improved therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a reactive polyethylene glycol (PEG) derivative.[1][2] The "THP" (tetrahydropyranyl) group is a protecting group for the terminal alcohol, which can be deprotected to allow for further chemical modification. The "PEG12" indicates a chain of 12 repeating ethylene glycol units. Its primary application is as a linker in bioconjugation, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]

Q2: Why is the linker length, specifically PEG12, a critical parameter to optimize?

The length of the PEG linker is a crucial factor that can significantly impact the efficacy of a drug conjugate.[5][6] The "PEG dilemma" highlights the trade-off:

  • Longer linkers can increase stability, solubility, and circulation half-life of the conjugate.[6][7] However, a linker that is too long might hinder the molecule's ability to interact with its target or to be released effectively within the cell.[6]

  • Shorter linkers may facilitate more efficient cellular uptake and interaction with the target protein.[5] However, they might lead to reduced solubility and faster clearance.

Optimizing the linker length is therefore a balancing act to achieve the desired pharmacological profile for a specific application.[6]

Q3: We are observing low efficacy with our this compound linked conjugate. What are the potential linker-related issues?

Low efficacy can stem from several linker-related factors. A primary consideration is whether the PEG12 length is optimal for your specific system. It's possible that the linker is too long or too short, leading to:

  • Steric hindrance: The linker may be too short, preventing the binding moieties from simultaneously engaging their respective targets effectively.

  • Improper spatial orientation: The PEG12 length may not allow for the optimal positioning of the functional ends of the conjugate.

  • Reduced cellular permeability: The overall physicochemical properties of the conjugate with the PEG12 linker might not be favorable for crossing cell membranes.

  • Instability: The linkage between the PEG and the drug or protein might be unstable under physiological conditions.[8]

A systematic evaluation of different PEG linker lengths is often necessary to identify the optimal spacer for your conjugate.

Troubleshooting Guide

Issue 1: Sub-optimal biological activity of the final conjugate.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Linker Length Synthesize and test a series of conjugates with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24).Identification of a linker length that provides optimal biological activity in functional assays.
Steric Hindrance If shorter linkers fail, test longer or branched PEG linkers to provide more spatial separation between the conjugated molecules.[4][9]Improved binding affinity and functional activity due to reduced steric clash.
Linker Instability Characterize the stability of the conjugate in relevant biological media (e.g., plasma, cell culture media) over time using techniques like HPLC or LC-MS.[10]Determine if premature cleavage of the linker is occurring and if a more stable conjugation chemistry is needed.
Issue 2: Poor solubility or aggregation of the conjugate.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Hydrophilicity Increase the length of the PEG linker (e.g., from PEG12 to PEG24 or higher) to enhance the overall hydrophilicity of the conjugate.[4][8]Improved solubility and reduced aggregation, leading to a more stable and effective therapeutic agent.
Hydrophobic Moieties Consider using branched PEG linkers, which can provide a better shielding effect for hydrophobic drug molecules.[9]Enhanced solubility and stability of the conjugate in aqueous solutions.

Experimental Protocols

Protocol 1: Synthesis of a Library of PEG Linkers with Varying Lengths

This protocol outlines the general steps for synthesizing a library of alcohol-terminated PEG linkers with different numbers of PEG units (e.g., 4, 8, 12, 24) for subsequent conjugation.

Materials:

  • THP-protected PEG alcohols of varying lengths (e.g., THP-PEG4-OH, THP-PEG8-OH, THP-PEG12-OH, THP-PEG24-OH)

  • Your molecule with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • Coupling agents (e.g., DCC, EDC/NHS)

  • Appropriate solvents (e.g., DCM, DMF)

  • Deprotection reagent (e.g., p-toluenesulfonic acid in methanol)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Conjugation: Dissolve your molecule and the THP-protected PEG alcohol in an appropriate solvent. Add the coupling agents and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Purification: Purify the THP-protected conjugate using silica gel chromatography.

  • Deprotection: Dissolve the purified product in a suitable solvent and add the deprotection reagent. Stir until the THP group is removed.

  • Final Purification: Purify the final alcohol-terminated PEG-linked molecule by HPLC to ensure high purity.

  • Characterization: Confirm the identity and purity of each linker-conjugate using NMR and mass spectrometry.

Protocol 2: In Vitro Evaluation of Conjugate Efficacy

This protocol provides a framework for comparing the efficacy of conjugates with different linker lengths.

Materials:

  • A panel of your conjugates with varying PEG linker lengths

  • Relevant cell line(s) for your biological target

  • Cell culture medium and supplements

  • Reagents for your specific functional assay (e.g., cell viability assay, reporter gene assay, western blot antibodies)

  • Plate reader or other necessary detection equipment

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each of your PEG-linker conjugates. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a predetermined amount of time based on the mechanism of action of your conjugate.

  • Functional Assay: Perform your chosen functional assay to measure the biological response (e.g., measure cell viability using MTT or CellTiter-Glo, quantify reporter gene expression, or analyze protein degradation by western blot).

  • Data Analysis: Calculate the IC50 or EC50 values for each conjugate and compare their potencies.

Data Presentation

Table 1: Impact of PEG Linker Length on In Vitro Potency

LinkerIC50 (nM) in Cell Viability AssayTarget Protein Degradation (%) at 100 nM
PEG47545
PEG83278
PEG12 58 62
PEG2415030

This is example data and should be generated through experimentation.

Table 2: Physicochemical Properties of Conjugates with Different Linker Lengths

LinkerAqueous Solubility (µg/mL)Aggregation Onset Temperature (°C)
PEG45045
PEG815055
PEG12 200 60
PEG2450072

This is example data and should be generated through experimentation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation s1 Synthesize Conjugate with varying PEG lengths (PEG4, PEG8, PEG12, PEG24) s2 Purify Conjugates (HPLC) s1->s2 s3 Characterize Conjugates (NMR, MS) s2->s3 e1 In Vitro Assays (Potency, Solubility, Stability) s3->e1 Test Conjugates e2 Select Lead Candidate(s) e1->e2 e3 In Vivo Efficacy Studies e2->e3 signaling_pathway cluster_linker_effect Linker Length Impact on Efficacy cluster_properties Physicochemical & Pharmacokinetic Properties start Drug Conjugate linker PEG Linker Length start->linker solubility Solubility linker->solubility stability Stability linker->stability permeability Cell Permeability linker->permeability pk Pharmacokinetics linker->pk outcome Therapeutic Efficacy solubility->outcome stability->outcome permeability->outcome pk->outcome

References

Technical Support Center: Synthesis of THP-PEG12-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of THP-PEG12-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: A significant challenge is the introduction of a new stereocenter upon the reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This results in the formation of a diastereomeric mixture, which can complicate purification and analysis due to the presence of two closely related products.[1] Additionally, the purification of PEGylated compounds can be difficult due to the high water solubility of the product and the potential for co-elution with starting materials or byproducts during chromatography.

Q2: What are the recommended acidic catalysts for the THP protection of PEG12-alcohol?

A2: Common and effective acid catalysts for this reaction include p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS).[2] PPTS is a milder acid, which can be beneficial if the PEG12-alcohol is sensitive to stronger acidic conditions.[2] Other Lewis acids and heterogeneous catalysts have also been reported for THP ether formation.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). The starting PEG12-alcohol will have a different retention factor (Rf) than the more nonpolar THP-protected product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots. For more detailed analysis, techniques like NMR or LC-MS can be used on aliquots taken from the reaction mixture.

Q4: What are the typical conditions for the deprotection of the THP group?

A4: The THP group is readily cleaved under acidic conditions.[2] A common method is acidic hydrolysis using a mixture of acetic acid, tetrahydrofuran (THF), and water.[3] Alternatively, PPTS in a protic solvent like ethanol can be used for a milder deprotection.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inactive or insufficient acid catalyst.Use a fresh batch of the acid catalyst. Ensure the reaction is anhydrous, as water can deactivate the catalyst.
Low reaction temperature.Gently warm the reaction mixture, but avoid excessive heat which can lead to side reactions.
Formation of multiple unidentified byproducts The reaction temperature is too high, or the reaction time is too long.Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration.
The starting PEG12-alcohol is impure.Purify the starting material before use.
Difficulty in purifying the product Co-elution of the product with starting material or byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase.
The product is a mixture of diastereomers.[1]It may not be necessary to separate the diastereomers for subsequent steps. If separation is required, chiral chromatography may be an option, although it can be challenging for PEGylated compounds.
Incomplete deprotection of the THP group Insufficient acid or reaction time for deprotection.Increase the amount of acid or prolong the reaction time. Monitor the reaction by TLC until the starting material is fully consumed.
Product degradation during deprotection The acidic conditions are too harsh.Use a milder deprotection reagent such as PPTS in ethanol.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the tetrahydropyranylation of PEG12-alcohol.

Materials:

  • PEG12-alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve PEG12-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP (typically 1.5-2 equivalents) to the solution.

  • Add a catalytic amount of PPTS (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to obtain the pure this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve PEG12-alcohol in anhydrous DCM B 2. Add DHP and PPTS A->B C 3. Stir at room temperature B->C D 4. Quench with NaHCO3 C->D E 5. Extract with DCM D->E F 6. Dry and concentrate E->F G 7. Column chromatography F->G H 8. Isolate pure product G->H

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Guide Logic

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Product Cause1 Inactive Catalyst Problem->Cause1 Cause2 Insufficient Reagent Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Check Stoichiometry Cause2->Solution2 Solution3 Optimize Temperature Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Aggregation of THP-PEG12-Alcohol Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and troubleshoot aggregation issues with THP-PEG12-alcohol containing proteins.

Frequently Asked Questions (FAQs)

Q1: What is a this compound containing protein, and why might it be prone to aggregation?

A this compound containing protein is a protein that has been chemically modified with a molecule containing a tetrahydropyran (THP) group, a 12-unit polyethylene glycol (PEG) chain, and a terminal alcohol. While PEGylation generally enhances solubility, the specific chemical properties of the conjugate and the underlying protein can still lead to aggregation.

Potential reasons for aggregation include:

  • Incomplete Conjugation: Unreacted sites on the protein or impurities from the synthesis process can lead to instability.

  • Hydrophobic Interactions: The THP group is more hydrophobic than PEG, and if exposed, it can promote hydrophobic interactions between protein molecules, leading to aggregation.

  • Environmental Stress: Factors like suboptimal pH, high temperature, freeze-thaw cycles, and mechanical stress can destabilize the protein and induce aggregation.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.

Q2: What are the initial recommended storage conditions for a new this compound containing protein?

For a new protein conjugate, it is best to start with conservative storage conditions. A common starting point is to store the protein at -80°C in a buffer containing a cryoprotectant. The optimal storage buffer will be protein-specific, but a good starting point is a buffer at a pH where the protein is known to be stable, containing 5-10% glycerol or other cryoprotectants.

Q3: How can I detect aggregation in my protein sample?

Aggregation can be detected using several methods:

  • Visual Inspection: Obvious signs of aggregation include turbidity, precipitation, or visible particles in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, appearing as new peaks in the chromatogram.

Troubleshooting Guide

Issue: My protein solution becomes cloudy after thawing.

  • Possible Cause: The protein is aggregating during the freeze-thaw cycle.

  • Solution:

    • Optimize Freeze-Thaw Process: Flash-freeze the protein in liquid nitrogen and thaw it quickly in a room temperature water bath. Avoid slow freezing and thawing.

    • Add Cryoprotectants: If not already present, add cryoprotectants like glycerol (5-20%) or sucrose (up to 1 M) to the storage buffer.

    • Aliquot: Store the protein in single-use aliquots to minimize the number of freeze-thaw cycles.

Issue: I observe a gradual increase in turbidity during storage at 4°C.

  • Possible Cause: The storage buffer is not optimal for long-term stability.

  • Solution:

    • Buffer Optimization:

      • pH: Perform a pH screening to find the pH at which the protein is most stable. This is often at least 1 pH unit away from the protein's isoelectric point (pI).

      • Ionic Strength: Vary the salt concentration (e.g., 50-500 mM NaCl) to see its effect on solubility.

    • Use of Excipients: Screen different classes of excipients for their ability to prevent aggregation.

Issue: My protein aggregates during a concentration step.

  • Possible Cause: The high protein concentration is promoting intermolecular interactions.

  • Solution:

    • Concentrate in the Presence of Stabilizers: Add stabilizers to the buffer before concentrating the protein.

    • Use a Gentle Concentration Method: Methods like tangential flow filtration may be gentler than centrifugal concentrators for some proteins.

    • Work at a Lower Temperature: Perform the concentration step at 4°C to reduce the rate of aggregation.

Data Presentation

The following tables provide hypothetical data on the effectiveness of different strategies in preventing the aggregation of a model this compound containing protein.

Table 1: Effect of pH and Ionic Strength on Protein Aggregation

Buffer pHNaCl Concentration (mM)% Aggregation (by SEC)
5.515025%
6.515010%
7.5508%
7.51505%
7.550012%
8.515018%

Table 2: Effect of Excipients on Protein Aggregation at 4°C over 7 Days

ExcipientConcentration% Aggregation (by DLS)
None-15%
Glycerol10% (v/v)8%
Sucrose250 mM6%
L-Arginine50 mM4%
Polysorbate 800.01% (v/v)9%

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter to remove dust and large particles.

    • Dilute the protein to a final concentration of 0.1-1.0 mg/mL in the desired buffer.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Allow the instrument to equilibrate.

  • Data Acquisition:

    • Load the sample into a clean cuvette.

    • Place the cuvette in the instrument and initiate data collection.

    • Collect at least 3 measurements per sample.

  • Data Analysis:

    • Analyze the size distribution data. The presence of particles with a significantly larger hydrodynamic radius than the main peak indicates aggregation.

    • The polydispersity index (PDI) can also be used as an indicator of aggregation; a PDI > 0.2 may suggest the presence of multiple species.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase (the protein's buffer) at a constant flow rate.

    • Ensure a stable baseline before injecting the sample.

  • Sample Injection:

    • Inject a known amount of the protein sample (e.g., 10-100 µg).

  • Chromatogram Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute in earlier fractions (at lower retention volumes) than the monomeric protein.

    • Integrate the area under each peak to determine the relative percentage of aggregates and monomer.

    • % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Mandatory Visualizations

Aggregation_Pathway Monomer Native Monomer PartiallyFolded Partially Unfolded Monomer Monomer->PartiallyFolded Stress (pH, Temp) Dimer Soluble Dimer PartiallyFolded->Dimer Hydrophobic Interactions Oligomer Soluble Oligomer Dimer->Oligomer Aggregate Insoluble Aggregate Oligomer->Aggregate

Caption: Hypothetical aggregation pathway for a this compound containing protein.

Troubleshooting_Workflow Start Aggregation Observed CheckHandling Review Handling Procedures (Freeze-Thaw, Agitation) Start->CheckHandling BufferScreen Perform Buffer Screen (pH, Ionic Strength) CheckHandling->BufferScreen If problem persists ExcipientScreen Screen Excipients (Sugars, Amino Acids, Surfactants) BufferScreen->ExcipientScreen If problem persists Resolved Aggregation Prevented BufferScreen->Resolved Success OptimizeConcentration Optimize Protein Concentration ExcipientScreen->OptimizeConcentration If problem persists ExcipientScreen->Resolved Success OptimizeConcentration->Resolved Success

Caption: Troubleshooting workflow for protein aggregation issues.

Signaling_Pathway cluster_cell Cell Ligand THP-PEG12-Protein (Ligand) Receptor Cell Surface Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Gene Gene Expression Nucleus->Gene Aggregate Aggregated Ligand Aggregate->Receptor Blocks Binding

Caption: Hypothetical signaling pathway affected by ligand aggregation.

Technical Support Center: Enhancing the Stability of THP-PEG12-Alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of THP-PEG12-alcohol linkers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its main stability characteristics?

A this compound linker is a chemical tool used in bioconjugation and drug delivery. It consists of a tetrahydropyranyl (THP) ether protecting an alcohol, connected to a 12-unit polyethylene glycol (PEG) chain. The key feature of the THP group is its stability in neutral to basic conditions and its susceptibility to cleavage under acidic conditions.[1][2][3][4][5] This pH-dependent stability is crucial for applications like antibody-drug conjugates (ADCs), where the linker should be stable in the bloodstream (pH ~7.4) but release its payload in the more acidic environment of tumor tissues or endosomes.[6][7]

Q2: Under what conditions is the this compound linker typically cleaved?

The THP ether bond is cleaved under acidic conditions.[8][9][10] Common laboratory reagents that can cause cleavage include:

  • Mild to strong acids: Acetic acid, trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are effective for deprotection.[8]

  • Acidic buffers: Buffers with a pH below 6 can lead to premature cleavage of the linker.

  • Lewis acids: Some Lewis acids can also promote the cleavage of THP ethers.[4]

Q3: How can I improve the stability of my this compound linker during storage?

Proper storage is critical to prevent the degradation of your this compound linker. The PEG component is sensitive to light and oxidation.[2] It is recommended to:

  • Store the linker under an inert atmosphere, such as nitrogen or argon.

  • Keep the container tightly sealed and protected from light.

  • For long-term storage, use low temperatures (≤ -15°C) and consider using a desiccant outside the container.[2]

Q4: Are there alternative acid-labile linkers with different stability profiles?

Yes, several other acid-labile linkers are used in drug development, each with its own stability characteristics. Some examples include:

  • Hydrazones: These have been widely used but can sometimes exhibit limited stability in plasma.[6][7]

  • Carbonates: Another class of acid-cleavable linkers.[6][7]

  • Silyl ethers: Novel silyl ether-based linkers have been developed with improved plasma stability, showing half-lives of over 7 days in human plasma.[7][11]

The choice of linker depends on the specific requirements of the application, such as the desired release rate at a target pH and the required stability in circulation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature cleavage of the linker during an experiment. The experimental conditions are too acidic. This can be due to the pH of a buffer, or the presence of acidic impurities.Carefully monitor and control the pH of all solutions. Ensure all reagents and solvents are free of acidic contaminants. Use buffers with a pH of 7.0 or higher.
The temperature of the reaction is too high, accelerating acid-catalyzed hydrolysis.Perform the reaction at a lower temperature if the protocol allows.
Incomplete cleavage of the linker when payload release is desired. The acidic conditions are not strong enough or the reaction time is too short.Increase the concentration of the acid, use a stronger acid (e.g., a higher percentage of TFA), or extend the reaction time.[8]
The solvent system is not optimal for cleavage.For cleavage, protic solvents like water or alcohols can facilitate the hydrolysis of the THP ether.[9][10]
Low yield of the conjugated product. The this compound linker has degraded during storage.Ensure the linker has been stored under the recommended conditions (inert atmosphere, dark, low temperature).[2]
The pH of the conjugation reaction is not optimal. For reactions targeting amines, a pH of 7-8.5 is often recommended.[12]Optimize the pH of the reaction buffer to ensure both linker stability and efficient conjugation.
Precipitation of the final conjugate. The hydrophobicity of the payload is causing aggregation.The PEG component of the linker is designed to increase solubility.[13] If aggregation is still an issue, a longer PEG chain may be required.

Experimental Protocols

Protocol 1: General Procedure for THP-Ether Cleavage

This protocol describes a general method for the acidic cleavage of a THP-protected alcohol.

Materials:

  • THP-protected compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the THP-protected compound in a 3:1:1 mixture of THF, acetic acid, and water.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected alcohol.

  • Purify the product by column chromatography if necessary.

Protocol 2: Monitoring Linker Stability by HPLC

This protocol can be used to assess the stability of the this compound linker under different pH conditions.

Materials:

  • This compound linker

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.5, 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of the this compound linker in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.

  • Analyze the aliquots by HPLC to quantify the amount of intact linker remaining.

  • Plot the percentage of intact linker versus time for each pH condition to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow: Assessing THP-Linker Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_linker Prepare this compound stock solution mix_samples Dilute linker into each pH buffer prep_linker->mix_samples prep_buffers Prepare buffers at various pH values (e.g., 4.0, 5.5, 7.4) prep_buffers->mix_samples incubate Incubate samples at 37°C mix_samples->incubate sampling Collect aliquots at multiple time points incubate->sampling hplc Analyze aliquots by HPLC sampling->hplc quantify Quantify intact linker hplc->quantify plot Plot % intact linker vs. time quantify->plot

Caption: Workflow for assessing the pH stability of this compound linkers.

logical_relationship Factors Influencing THP-Linker Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability THP-Linker Stability stable Stable Linker stability->stable Optimal Conditions cleaved Cleaved Linker stability->cleaved Suboptimal Conditions ph pH of Solution ph->stability Low pH destabilizes temp Temperature temp->stability High temp can destabilize impurities Acidic Impurities impurities->stability Destabilize storage Storage Conditions (Light, O2, Temp) storage->stability Improper storage destabilizes

Caption: Key factors that influence the stability of this compound linkers.

References

Technical Support Center: Refining the Purification of THP-PEG12-Alcohol Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of THP-PEG12-alcohol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Product Streaking on Silica Gel TLC and Column Chromatography

  • Question: My this compound product is streaking significantly on the TLC plate and eluting across many fractions during column chromatography. What could be the cause and how can I resolve this?

  • Answer: Streaking of PEGylated compounds on silica gel is a common issue due to their high polarity and interaction with the silica.[1]

    • Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal. Conventional solvent systems like ethyl acetate/hexane may not be strong enough to move the polar product effectively, while highly polar solvents like methanol can cause it to move too quickly and without good separation.

    • Solution 1: Optimize Eluent System.

      • Try a gradient elution with a solvent system known to improve the chromatography of PEG-containing compounds, such as a slow gradient of 1-10% of a 1:1 mixture of ethanol and isopropanol in chloroform.[1]

      • Dichloromethane/methanol or chloroform/methanol systems can also provide better spot shape.[1]

      • For highly polar compounds that remain at the baseline, consider adding a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to your dichloromethane eluent.

    • Cause 2: Interaction with Acidic Silica. Silica gel is slightly acidic, which can lead to interactions with your compound, especially if there are any basic functionalities or if the THP group is sensitive.

    • Solution 2: Deactivate Silica Gel.

      • You can deactivate the silica gel by preparing a slurry with your chosen eluent system that contains 1-3% triethylamine.[2] Flush the column with this solvent mixture before loading your sample. This neutralizes the acidic sites on the silica.

Issue 2: Co-elution of Product with Impurities

  • Question: I am having difficulty separating my this compound from closely related impurities, even with an optimized solvent system. What are my options?

  • Answer: Co-elution is a frequent challenge, especially with byproducts of similar polarity.

    • Cause 1: Formation of Diastereomers. The introduction of the THP (tetrahydropyranyl) group creates a new stereocenter, which can result in the formation of diastereomers if your starting alcohol is chiral.[3] Diastereomers have slightly different physical properties and can be difficult to separate.

    • Solution 1: High-Resolution Chromatography.

      • Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase. Reversed-phase chromatography (RPC) on a C18 or C4 column can be effective for separating PEGylated species.[][5]

      • Careful optimization of the mobile phase gradient and temperature is crucial for resolving closely eluting peaks.[6]

    • Cause 2: Presence of Unreacted Starting Materials or Deprotected Product. Incomplete reaction or premature deprotection of the THP group can lead to impurities that are structurally similar to the desired product.

    • Solution 2: Alternative Purification Methods.

      • Reversed-Phase Chromatography (RPC): This technique separates molecules based on hydrophobicity and is often successful in purifying PEGylated compounds.[]

      • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. While less effective for separating small molecules of similar size, it can be useful for removing significantly larger or smaller impurities.[7]

Issue 3: Difficulty Monitoring THP-Deprotection

  • Question: How can I effectively monitor the progress of the THP deprotection reaction to ensure complete removal without product degradation?

  • Answer: Monitoring the deprotection is critical to avoid incomplete reactions or the formation of byproducts.

    • Method 1: Thin Layer Chromatography (TLC).

      • Spot the reaction mixture alongside the starting THP-protected material on a TLC plate. The deprotected alcohol will have a significantly lower Rf value (it will be more polar) than the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

    • Method 2: High-Performance Liquid Chromatography (HPLC).

      • HPLC offers a more quantitative way to monitor the reaction. A reversed-phase method can be used to separate the starting material from the product. The reaction is complete when the peak corresponding to the THP-protected starting material is no longer detectable.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter during the synthesis of this compound?

    • A1: Common impurities include unreacted PEG12-alcohol, di-PEGylated byproducts, residual reagents from the THP protection step (e.g., dihydropyran and acid catalyst), and partially deprotected starting material.

  • Q2: My compound appears to be unstable on silica gel. What should I do?

    • A2: You can test for silica gel stability by running a 2D TLC.[9] If your compound is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[10] Alternatively, reversed-phase chromatography is a good option for acid-sensitive compounds.

  • Q3: How can I improve the resolution between my product and impurities during column chromatography?

    • A3: To improve resolution, you can:

      • Use a finer mesh silica gel.

      • Optimize your eluent system through extensive TLC trials.

      • Run a slow, shallow gradient elution.[2]

      • Ensure proper column packing to avoid channeling.

      • Decrease the column diameter and increase the length for better separation.[11]

  • Q4: What is the best way to detect my this compound after chromatography since it may not have a strong UV chromophore?

    • A4: While some PEG derivatives can be visualized under UV light if they contain a chromophore, a more universal detection method is needed for compounds lacking one.

      • TLC Staining: Use a potassium permanganate stain, which reacts with the alcohol group of the deprotected product and can also visualize the ether linkages in the PEG chain.

      • HPLC Detection: For HPLC, a Charged Aerosol Detector (CAD) is highly effective for detecting non-volatile analytes like PEG compounds that lack a UV chromophore.[12][13] An Evaporative Light Scattering Detector (ELSD) is another suitable option.[5]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStationary PhaseTypical Eluent/Mobile PhasePurity Range (%)Yield Range (%)Key AdvantagesCommon Challenges
Silica Gel Chromatography Silica Gel (60-120 mesh)Gradient: Chloroform/Methanol or Dichloromethane/Methanol75-9060-80Cost-effective, widely available.Streaking, co-elution of polar impurities, potential for product degradation on acidic silica.[1]
Reversed-Phase HPLC (RP-HPLC) C18 or C4Gradient: Water/Acetonitrile with 0.1% TFA>9570-90High resolution, good for separating diastereomers and polar impurities.[][6]Requires more specialized equipment, trifluoroacetic acid (TFA) can cause deprotection of THP group if not carefully controlled.[14]
Size Exclusion Chromatography (SEC) Sephadex / Bio-GelBuffered aqueous or organic mobile phaseVariableVariableGood for removing impurities with significant size differences.[7]Poor resolution for molecules of similar size, such as diastereomers or starting material vs. product.[7]

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Dichloromethane:Methanol) to form a slurry. Swirl to remove air bubbles.[15]

  • Column Packing:

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.[15]

    • Add a thin layer of sand.

    • Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[16]

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting eluent.

    • Carefully load the sample onto the top of the silica bed using a pipette.[16]

    • Allow the sample to absorb into the silica until the solvent level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., from 2% to 10% Methanol in Dichloromethane) to elute the product.

  • Analysis:

    • Analyze the collected fractions by TLC using a suitable stain (e.g., potassium permanganate) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with a suitable initial percentage of B (e.g., 30%).

    • Run a linear gradient to a higher percentage of B (e.g., 90%) over a set time (e.g., 20 minutes) to elute the compound.

    • Hold at the high percentage of B for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column for the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

  • Data Analysis: Integrate the peak corresponding to the product to determine its purity based on the relative peak area.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound chromatography Silica Gel or Reversed-Phase Chromatography start->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_hplc TLC / HPLC Analysis fraction_collection->tlc_hplc pooling Pooling of Pure Fractions tlc_hplc->pooling evaporation Solvent Evaporation pooling->evaporation end Pure this compound evaporation->end troubleshooting_workflow start Purification Issue Identified streaking Streaking on TLC/Column? start->streaking coelution Co-elution of Impurities? streaking->coelution No optimize_eluent Optimize Eluent System (e.g., CHCl3/MeOH/IPA) streaking->optimize_eluent Yes deactivate_silica Deactivate Silica (use Triethylamine) streaking->deactivate_silica Yes rp_hplc Use Reversed-Phase HPLC coelution->rp_hplc Yes sec Consider Size Exclusion Chromatography coelution->sec Yes solution Problem Resolved coelution->solution No optimize_eluent->solution deactivate_silica->solution rp_hplc->solution sec->solution

References

Technical Support Center: Navigating PROTAC Design with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers.

Part 1: Troubleshooting Guide

This section addresses common experimental issues encountered during the design and evaluation of PROTACs with PEG linkers.

Issue 1: Poor or No Target Degradation Despite Good Binary Binding

Question: My PROTAC, which utilizes a PEG linker, demonstrates strong binding to both the target protein and the E3 ligase in individual biochemical assays. However, I'm observing minimal to no degradation of the target protein in my cellular assays. What are the potential reasons for this discrepancy and how can I troubleshoot it?

Answer: This is a common challenge in PROTAC development. The successful degradation of a target protein is a multi-step process, and efficient binary binding is just the first step.[1] Several factors related to the PEG linker and the overall PROTAC design can impede cellular efficacy:

  • Poor Cellular Permeability: PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, making cell membrane penetration a significant hurdle.[2] While PEG linkers can enhance solubility, their hydrophilic nature can sometimes negatively impact passive diffusion across the cell membrane.[3][4]

    • Troubleshooting:

      • Assess Permeability: Employ cellular permeability assays, such as the NanoBRET™ Target Engagement assay in both live and permeabilized cells, to quantify the intracellular availability of your PROTAC.[5][6] A significant difference in potency between permeabilized and intact cells can indicate poor permeability.

      • Modify the Linker: Consider strategies to balance hydrophilicity and lipophilicity. This can include shortening the PEG chain, or incorporating more hydrophobic moieties within the linker.[3][7]

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for ubiquitination and subsequent degradation.[8][9] The length, flexibility, and attachment points of the PEG linker are critical for achieving the correct orientation of the target protein and the E3 ligase.[3][10]

    • Troubleshooting:

      • Vary Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[3]

      • Evaluate Ternary Complex Formation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to characterize the formation and stability of the ternary complex.[11][12]

  • The "Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (Target Protein-PROTAC and PROTAC-E3 Ligase) that do not result in degradation. This phenomenon, known as the "hook effect," can lead to a bell-shaped dose-response curve where higher concentrations of the PROTAC result in less degradation.[13]

    • Troubleshooting:

      • Perform a Full Dose-Response Analysis: Test your PROTAC over a wide range of concentrations to determine if a "hook effect" is present.

      • Optimize PROTAC Concentration: Once the optimal concentration for degradation is identified, use it for subsequent experiments.

Issue 2: The "Hook Effect" is Limiting My Therapeutic Window

Question: I am observing a pronounced "hook effect" with my PEG-linker containing PROTAC, where the degradation of my target protein diminishes at higher concentrations. How can I understand and mitigate this effect?

Answer: The "hook effect" is an inherent characteristic of the PROTAC mechanism of action. It arises when excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes at the expense of the functional ternary complex.[13]

  • Strategies to Mitigate the "Hook Effect":

    • Fine-Tune Dosing: The most straightforward approach is to carefully titrate the PROTAC concentration in your experiments to identify the optimal range for maximal degradation.

    • Enhance Ternary Complex Cooperativity: Cooperativity refers to the extent to which the binding of one protein partner to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, can help to stabilize the ternary complex and potentially reduce the "hook effect".[14] Linker design plays a crucial role in modulating cooperativity.

    • Re-evaluate Linker Design: A linker that is too long or too flexible might contribute to a more pronounced "hook effect" by allowing for a wider range of non-productive binding conformations. Exploring more rigid or conformationally constrained linkers could potentially alleviate this issue.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal length for a PEG linker in a PROTAC?

There is no single "optimal" length for a PEG linker; it must be empirically determined for each specific target protein and E3 ligase pair.[7] A linker that is too short can prevent the formation of the ternary complex due to steric clashes, while a linker that is too long may result in an unstable or unproductive complex.[3] It is recommended to synthesize and test a series of PROTACs with varying numbers of PEG units to identify the length that yields the most potent and efficient degradation. For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was optimal, with shorter and longer linkers showing reduced efficacy.[15]

Q2: How does the chemical composition of a PEG linker influence PROTAC performance?

The composition of the linker significantly impacts a PROTAC's physicochemical properties and overall performance.

  • Hydrophilicity: PEG linkers are known to increase the water solubility of PROTACs, which can be advantageous for formulation and bioavailability.[4][10]

  • Cell Permeability: While enhancing solubility, the high hydrophilicity of PEG linkers can sometimes hinder passive diffusion across cell membranes.[3] To counteract this, medicinal chemists often incorporate more hydrophobic or rigid elements, such as alkyl chains or cyclic structures, into the linker to achieve a better balance of properties.[7]

  • Metabolic Stability: Flexible linkers like PEG chains can be more susceptible to metabolic degradation in vivo. Introducing more rigid or sterically hindered components can improve metabolic stability.[7]

Q3: What are the primary advantages and disadvantages of using PEG linkers compared to alkyl-based linkers?

FeaturePEG LinkersAlkyl Linkers
Solubility Generally increase aqueous solubility.[4][10]More hydrophobic, may decrease solubility.[10]
Cell Permeability Can sometimes reduce passive permeability due to hydrophilicity.[3]Can enhance cell permeability due to lipophilicity.[3]
Flexibility Highly flexible, which can be beneficial for ternary complex formation but may also lead to entropic penalties.[7]Also flexible, but with different conformational preferences compared to PEG.
Metabolic Stability Can be susceptible to metabolism.[7]Can also be sites of metabolism.
Synthesis Readily available in various lengths and functionalities, facilitating modular synthesis.[16]Also synthetically accessible.

Q4: How should I determine the attachment points for the PEG linker on my warhead and E3 ligase ligand?

The selection of attachment points is a critical design parameter. The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the key binding interactions with the target protein or the E3 ligase.[3]

  • Computational Modeling: Molecular modeling and the analysis of co-crystal structures can help identify suitable solvent-exposed vectors for linker attachment.

  • Structure-Activity Relationship (SAR) Studies: It is often necessary to experimentally test multiple attachment points to find the optimal combination that preserves binding affinity and promotes efficient degradation.

Part 3: Experimental Protocols

Protocol 1: Western Blotting for Assessing Protein Degradation

This protocol provides a general workflow for evaluating the degradation of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (and appropriate vehicle and positive controls) for the desired duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of each sample with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Image the membrane using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Assay for Cellular Permeability and Target Engagement

This protocol outlines the use of the NanoBRET™ Target Engagement assay to assess the intracellular availability of a PROTAC.

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with a NanoLuc®-tagged target protein vector and a suitable fluorescent tracer.

    • Plate the transfected cells in a white, 96-well assay plate.

  • PROTAC Dilution:

    • Prepare a serial dilution of the PROTAC in DMSO.

    • Further dilute the PROTAC in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure (Live Cells):

    • Add the diluted PROTAC to the wells containing the live cells.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Assay Procedure (Permeabilized Cells):

    • For the permeabilized cell arm, add digitonin to the cells along with the PROTAC to disrupt the cell membrane.

    • Follow the same incubation and detection steps as for the live cells.

  • Data Analysis:

    • Calculate the IC50 values for the PROTAC in both live and permeabilized cells.

    • A significant rightward shift in the IC50 value in live cells compared to permeabilized cells suggests poor cellular permeability.

Part 4: Data and Visualizations

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Efficacy

The following table provides a hypothetical example based on published trends to illustrate how varying the number of PEG units in a linker can affect the degradation potency (DC50) of a PROTAC. Actual values will vary depending on the specific target, E3 ligase, and ligand system.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)
PROTAC-1PEG2~9>1000
PROTAC-2PEG3~12500
PROTAC-3PEG4~15100
PROTAC-4 PEG5 ~18 25
PROTAC-5PEG6~2180
PROTAC-6PEG8~27300

This data is illustrative and intended to demonstrate the concept of an optimal linker length.

Diagrams

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Target Binder Linker (PEG) E3 Ligase Binder Target Target Protein PROTAC:f0->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Signals for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic mechanism of a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Start: Poor/No Degradation Check_Binary_Binding Confirm Binary Binding (Target & E3 Ligase) Start->Check_Binary_Binding Assess_Permeability Assess Cellular Permeability (e.g., NanoBRET) Check_Binary_Binding->Assess_Permeability Binding OK Modify_Linker_Perm Modify Linker for Better Permeability (e.g., add hydrophobic groups) Assess_Permeability->Modify_Linker_Perm Poor Permeability Evaluate_Ternary_Complex Evaluate Ternary Complex Formation (e.g., SPR, ITC) Assess_Permeability->Evaluate_Ternary_Complex Permeability OK Modify_Linker_Perm->Assess_Permeability Vary_Linker_Length Vary Linker Length and Attachment Points Evaluate_Ternary_Complex->Vary_Linker_Length Poor Complex Formation Check_Hook_Effect Check for 'Hook Effect' (Full Dose-Response) Evaluate_Ternary_Complex->Check_Hook_Effect Complex Formation OK Vary_Linker_Length->Evaluate_Ternary_Complex Optimize_Concentration Optimize PROTAC Concentration Check_Hook_Effect->Optimize_Concentration Hook Effect Observed Success Successful Degradation Check_Hook_Effect->Success No Hook Effect, Degradation Observed Optimize_Concentration->Success

Caption: A workflow for troubleshooting poor PROTAC efficacy.

PROTAC_Design_Factors cluster_Linker PEG Linker Properties cluster_Properties Physicochemical Properties cluster_Performance Performance Metrics PROTAC_Design PROTAC Design with PEG Linkers Linker_Length Length PROTAC_Design->Linker_Length Linker_Composition Composition PROTAC_Design->Linker_Composition Linker_Flexibility Flexibility PROTAC_Design->Linker_Flexibility Attachment_Points Attachment Points PROTAC_Design->Attachment_Points Ternary_Complex Ternary Complex Formation & Stability Linker_Length->Ternary_Complex Solubility Solubility Linker_Composition->Solubility Permeability Cellular Permeability Linker_Composition->Permeability Metabolic_Stability Metabolic Stability Linker_Composition->Metabolic_Stability Linker_Flexibility->Ternary_Complex Attachment_Points->Ternary_Complex PK_PD Pharmacokinetics/ Pharmacodynamics Solubility->PK_PD Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Degradation_Efficacy Metabolic_Stability->PK_PD Ternary_Complex->Degradation_Efficacy Selectivity Selectivity Degradation_Efficacy->Selectivity Degradation_Efficacy->PK_PD

References

optimization of reaction conditions for THP-PEG12-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: THP-PEG12-Alcohol Conjugation

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimization of reaction conditions for the tetrahydropyranyl (THP) protection of PEGylated alcohols. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to facilitate successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conjugating a THP group to a PEG-alcohol?

The primary purpose is to "protect" the terminal hydroxyl group of the polyethylene glycol (PEG) alcohol. The THP group acts as a temporary masking agent for the alcohol's acidic proton and nucleophilic oxygen.[1] This protection prevents the alcohol from interfering with subsequent chemical reactions that are sensitive to acidic protons or require strongly basic or nucleophilic reagents, such as Grignard reactions, organometallic additions, or hydride reductions.[2][3] The THP ether is stable under these conditions and can be easily removed later to regenerate the alcohol.[4][5]

Q2: What is the chemical mechanism for the THP protection of an alcohol?

The reaction proceeds via acid catalysis. First, the acid catalyst (H⁺) protonates the 3,4-dihydro-2H-pyran (DHP) molecule at the double bond, creating a resonance-stabilized oxocarbenium ion intermediate.[4] The alcohol (in this case, THP-PEG12-OH) then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. A final deprotonation step, often by the conjugate base of the acid catalyst, regenerates the catalyst and yields the final THP-protected PEG alcohol product.[4]

ReactionMechanism Mechanism of THP Protection DHP DHP Intermediate Resonance-Stabilized Cation DHP->Intermediate + H⁺ ROH PEG12-OH ROH->Intermediate Nucleophilic Attack H_plus H⁺ (Catalyst) Product THP-O-PEG12 Intermediate->Product + PEG12-OH - H⁺ H_plus2 H⁺

Caption: Acid-catalyzed mechanism for THP ether formation.

Q3: What are the most common catalysts and solvents for this reaction?

A variety of acid catalysts can be used, ranging from strong protic acids like p-toluenesulfonic acid (PTSA) to milder, buffered acids like pyridinium p-toluenesulfonate (PPTS), which is often preferred for acid-sensitive substrates.[3][6] Heterogeneous catalysts such as Amberlyst-15, zeolites, and silica-supported acids are also effective and offer the advantage of easy removal by filtration.[2][7] The most common solvent is dichloromethane (DCM), though greener ethereal solvents can also be used.[4][7] For certain substrates, the reaction can even be performed under solvent-free conditions.[8]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting PEG-alcohol. The product, being more nonpolar due to the addition of the THP group, will have a higher Rf value (it will travel further up the TLC plate) than the starting alcohol. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC analysis.[4]

Troubleshooting Guide

Problem: Low or no product yield.

  • Possible Cause 1: Inactive or insufficient catalyst.

    • Solution: Use a fresh batch of the acid catalyst. If using a heterogeneous catalyst like Amberlyst resin, ensure it has been properly activated and is not poisoned. A slight increase in catalyst loading may be necessary, but be cautious as this can promote side reactions.

  • Possible Cause 2: Presence of water.

    • Solution: The reaction is sensitive to moisture. Use anhydrous solvents and ensure the PEG-alcohol starting material is thoroughly dried before use. Water can compete with the alcohol for reaction with the activated DHP intermediate.

  • Possible Cause 3: Unfavorable equilibrium.

    • Solution: In some cases, the reaction may not go to completion because an equilibrium is reached.[5] Adding finely powdered anhydrous potassium carbonate can help drive the reaction forward by gradually neutralizing the acid catalyst, which shifts the equilibrium toward the product.[5]

Problem: Formation of significant side products, leading to difficult purification.

  • Possible Cause 1: Self-polymerization of DHP.

    • Solution: This is a common side reaction, especially with highly active catalysts (like PTSA) or at elevated temperatures.[9] To minimize this, use a milder catalyst such as PPTS.[3][6] Alternatively, perform the reaction at a lower temperature (e.g., 0 °C) and add the DHP reagent slowly to the mixture rather than all at once.[9]

  • Possible Cause 2: Degradation of an acid-sensitive starting material.

    • Solution: If the PEG-alcohol conjugate contains other acid-labile functional groups, a strong acid catalyst can cause degradation. Switch to a milder catalyst like PPTS or a solid-supported acid which can sometimes offer higher selectivity.

Problem: Product decomposes during workup or purification.

  • Possible Cause 1: Acidic workup conditions.

    • Solution: THP ethers are acetals and are labile to aqueous acid.[1][10] During the workup, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution, before extraction. Avoid any washes with acidic solutions.

  • Possible Cause 2: Acidity of silica gel.

    • Solution: Standard silica gel for column chromatography is slightly acidic and can cause partial or complete deprotection of the THP group on the column. To prevent this, neutralize the silica gel by preparing the slurry in an eluent containing a small amount of a tertiary amine, such as triethylamine (~1-2%).[11]

Troubleshooting Troubleshooting: Low Product Yield cluster_causes start Low yield observed after workup check_tlc Analyze crude reaction by TLC start->check_tlc incomplete Starting material remains? check_tlc->incomplete loss No starting material, low product spot intensity check_tlc->loss cause1 Cause: Inactive Catalyst Solution: Use fresh catalyst incomplete->cause1 Yes cause2 Cause: Wet Reagents Solution: Use anhydrous conditions incomplete->cause2 Yes cause3 Cause: Decomposition Solution: Use mild base quench loss->cause3 Yes cause4 Cause: Purification Loss Solution: Neutralize silica gel loss->cause4 Yes

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for THP Protection of this compound

This protocol provides a general method for the THP protection of a terminal alcohol on a PEG12 linker.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents

  • Pyridinium p-toluenesulfonate (PPTS), 0.05 equivalents

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for TLC and column (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add the PPTS catalyst to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DHP (1.5 eq.) dropwise to the stirred solution over 10 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's completion by TLC, ensuring the starting alcohol spot has disappeared.

  • Once complete, quench the reaction by adding saturated NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure THP-O-PEG12-OR product.

Workflow Experimental Workflow A 1. Dissolve PEG-Alcohol & Catalyst in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DHP Dropwise B->C D 4. Stir at Room Temp & Monitor by TLC C->D E 5. Quench with NaHCO₃ D->E F 6. Aqueous Workup (Extraction) E->F G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product H->I

Caption: Standard workflow for this compound conjugation.

Data Presentation: Catalyst Performance

The choice of catalyst and solvent can significantly impact reaction efficiency. Below is a summary of representative data for the tetrahydropyranylation of an alcohol, demonstrating the performance of various heterogeneous acid catalysts.

Table 1: Comparison of Heterogeneous Catalysts

This table shows the conversion of 2-phenylethanol to its THP ether using different solid acid catalysts in two different "green" ethereal solvents. The data highlights that catalyst performance can be solvent-dependent.

EntryCatalystSolventTime (h)Conversion (%)
1NoneCPME240
2Amberlyst 15CPME4>98
3Nafion® SAC-13CPME4>98
4Montmorillonite K10CPME495
5NH₄HSO₄@SiO₂CPME4>98
6Amberlyst 152-MeTHF490
7NH₄HSO₄@SiO₂2-MeTHF495

Data adapted from a study on 2-phenylethanol with 1.1 eq. DHP at room temperature.[7] CPME = Cyclopentyl methyl ether; 2-MeTHF = 2-Methyltetrahydrofuran.

Table 2: Qualitative Comparison of Common Homogeneous Catalysts

CatalystAcidityTypical Use CaseAdvantagesDisadvantages
PTSA StrongGeneral purpose, robust substratesInexpensive, highly activeCan cause DHP polymerization and degradation of sensitive substrates[6][9]
PPTS MildAcid-sensitive substratesMilder, less likely to cause side reactions[3][6]More expensive, may require longer reaction times or gentle heating[6]
HCl StrongGeneral purposeVery cheap, readily availableDifficult to control loading, can be too harsh for complex molecules
BF₃·Et₂O Lewis AcidSpecific applications, hindered alcoholsCan be effective when protic acids fail[6]Moisture sensitive, can be difficult to handle

References

Validation & Comparative

A Comparative Guide to THP-PEG12-alcohol and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical interplay of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties and biological activity.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of PROTAC molecules.[3][4] This guide provides a comparative overview of THP-PEG12-alcohol and other PEG linkers in the context of PROTAC development, supported by experimental data and methodologies.

Introduction to this compound

This compound is a PEG-based PROTAC linker characterized by a 12-unit polyethylene glycol chain.[5][6] One terminus features a tetrahydropyran (THP) group, a common protecting group for alcohols, while the other end presents a hydroxyl (alcohol) group. This structure designates this compound as a versatile building block in the modular synthesis of PROTACs. The hydroxyl group provides a reactive site for conjugation to either the target protein ligand or the E3 ligase ligand, while the THP group can be deprotected at a later synthetic stage if further modification is required.

The Role of PEG Linkers in PROTAC Performance

PEG linkers are integral to optimizing PROTAC efficacy. Their primary advantages include:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their administration and bioavailability.[4][7] This can also positively impact cell permeability, a significant hurdle for these large molecules.[8]

  • Tunable Length and Flexibility: PEG linkers offer the ability to systematically vary the distance and relative orientation between the two ligands.[3][9] This is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][10]

  • Improved Physicochemical Properties: The incorporation of PEG chains allows for the modulation of key drug-like properties such as the topological polar surface area (TPSA) and lipophilicity.[]

However, it is important to note that while beneficial, unoptimized PEG linkers may not be sufficient to overcome significant oral absorption challenges.[12][13]

Comparative Analysis of PEG Linkers in PROTACs

The length of the PEG linker is a critical parameter that profoundly influences a PROTAC's degradation efficiency.[2] The optimal linker length is target- and system-dependent and must be determined empirically.[9]

Linker TypeKey CharacteristicsImpact on PROTAC PerformanceReferences
Short PEG Linkers (e.g., PEG1-4) Provide a more constrained connection between the two ligands.May lead to steric clashes, preventing the formation of a stable ternary complex. However, in some cases, shorter linkers have shown to be optimal. For instance, a study on CRBN-based homo-PROTACs found an 8-atom long PEG linker to be the most effective.[2][9][14]
Intermediate PEG Linkers (e.g., PEG5-8) Offer a balance of flexibility and defined spatial separation.Often a good starting point for optimization. Can provide sufficient flexibility to allow for productive ternary complex formation without excessive conformational freedom.[9]
Long PEG Linkers (e.g., PEG9-12 and longer) Provide significant flexibility and a greater distance between the ligands.Can be beneficial in cases where the binding pockets of the target protein and E3 ligase are far apart. However, excessively long linkers may hinder efficient ubiquitination by preventing the necessary proximity of the two proteins. Studies have shown that PROTACs with longer linkers often exhibit higher degradation efficiency.[2][14]

This compound , with its 12 PEG units, falls into the category of long PEG linkers. Its use would be particularly advantageous in scenarios where a considerable distance between the target and E3 ligase is required for optimal ternary complex formation.

Experimental Data and Protocols

The optimization of a PROTAC linker is a data-driven process that relies on a suite of biochemical and cellular assays.

Key Experiments for Evaluating PROTAC Performance
ExperimentPurposeTypical Readout
Ternary Complex Formation Assay To assess the ability of the PROTAC to bring the target protein and E3 ligase together.Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays.[15][16]
Protein Degradation Assay To quantify the reduction in the levels of the target protein.Western blotting, In-Cell Western assays, or reporter assays (e.g., NanoLuc®).[17][18][19]
Cell Permeability Assay To determine the ability of the PROTAC to cross the cell membrane.Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assay.[20][21][22]
Solubility Assay To measure the solubility of the PROTAC in aqueous solutions.Kinetic or thermodynamic solubility assays.

Experimental Workflows and Signaling Pathways

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Development Workflow

The development and optimization of a PROTAC involves a cyclical process of design, synthesis, and testing.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Permeability Permeability Assay Synthesis->Permeability Ternary_Complex Ternary Complex Formation Assay Permeability->Ternary_Complex Degradation Degradation Assay Ternary_Complex->Degradation Optimization Optimization Degradation->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for the development and optimization of PROTACs.

Detailed Experimental Protocols

Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate adherent cells in a multi-well plate and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of degradation.

Cell Permeability (PAMPA) Assay
  • Plate Preparation: Prepare a donor plate with a filter coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.

  • Compound Preparation: Prepare solutions of the PROTACs and control compounds in a suitable buffer.

  • Assay Execution: Add the compound solutions to the donor plate. Place the donor plate on top of an acceptor plate containing buffer. Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor plates using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium]))

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. PEG linkers, including this compound, offer significant advantages in terms of improving the physicochemical properties of these complex molecules. The optimal linker length and composition must be carefully determined through systematic evaluation using a combination of biochemical and cellular assays. This compound, as a long-chain PEG linker, represents a valuable tool for PROTAC development, particularly when a greater separation between the target protein and the E3 ligase is required for efficient protein degradation. The experimental protocols provided herein offer a framework for the rational design and optimization of next-generation PROTACs.

References

A Comparative Guide to Targeted Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides an objective comparison of prominent TPD technologies, with a focus on Proteolysis-Targeting Chimeras (PROTACs), molecular glues, and hydrophobic tagging. We will delve into the critical role of linkers, such as PEG derivatives, in PROTAC design and present supporting experimental data and protocols for the validation of protein degradation.

Comparison of Key Protein Degradation Technologies

The primary strategies for inducing targeted protein degradation each employ distinct mechanisms of action. PROTACs act as a bridge between a target protein and an E3 ubiquitin ligase, while molecular glues reshape the surface of an E3 ligase to recognize new target proteins.[1][2][3][4] Hydrophobic tagging, on the other hand, destabilizes the target protein to trigger the cell's quality control machinery.[1]

FeaturePROTACs (Proteolysis-Targeting Chimeras)Molecular GluesHydrophobic Tagging (HyT)
Mechanism of Action Heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), inducing its ubiquitination and subsequent degradation.[2][5][]Small molecules that induce a novel protein-protein interaction, typically between an E3 ligase and a "neo-substrate" POI.[1][3]A hydrophobic moiety is attached to a ligand for the POI, causing destabilization and recognition by cellular chaperones for degradation.[1]
Key Components POI binder (warhead), E3 ligase binder (anchor), and a chemical linker.[5][7]A single small molecule.[4]POI binder and a hydrophobic tag (e.g., adamantane).
Discovery Approach Rational design based on known binders for the POI and E3 ligase.[2]Often discovered serendipitously through phenotypic screening.[2]Rational design based on a known POI binder.
Molecular Weight Generally larger, often violating Lipinski's "Rule of Five".[4]Smaller, with more drug-like physicochemical properties.[4]Varies, but can be smaller than PROTACs.
Target Scope Broad; applicable to any protein with a known binding ligand.[8]More limited, as it requires a specific induced fit between the E3 ligase and the neo-substrate.[8]Potentially broad, applicable to proteins with known binders.
Advantages Modular and rational design, high potency, and catalytic mode of action.[][10]Favorable pharmacokinetic properties, ability to target "undruggable" proteins without deep binding pockets.[4][8]Can be effective for targets where E3 ligase recruitment is challenging.
Challenges Poor physicochemical properties (solubility, permeability), complex pharmacology, and potential for the "hook effect".[11][12][13]Difficult to discover and optimize rationally, potential for off-target effects due to induced interactions.The mechanism is not as well-defined as for PROTACs and may be less specific.

The Crucial Role of Linkers in PROTACs

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader.[5][14] Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[]

Compounds like THP-PEG12-alcohol represent building blocks for such linkers. The polyethylene glycol (PEG) chain provides flexibility and can improve solubility, while the alcohol functional group allows for conjugation to either the POI binder or the E3 ligase binder.[7][15] The tetrahydropyran (THP) group is a common protecting group for the alcohol, which is removed during the synthesis of the final PROTAC molecule.

G cluster_0 PROTAC Molecule poi_binder POI Binder (Warhead) linker Linker (e.g., PEG chain) poi_binder->linker e3_binder E3 Ligase Binder (Anchor) linker->e3_binder

Different types of linkers are used in PROTAC design, each with distinct properties:

Linker TypeKey CharacteristicsAdvantages
Alkyl Chains Hydrophobic, can be rigid or flexible.Synthetically accessible and chemically stable.[16]
PEG Linkers Hydrophilic, flexible.Improves water solubility and cell permeability.[7][15][16]
"Click Chemistry" Linkers Contain moieties like alkynes and azides.Allows for rapid and efficient synthesis of PROTAC libraries.[][]
Rigid/Aromatic Linkers Contain cyclic or aromatic structures.Provide conformational constraint, which can improve selectivity and potency.[16]

Experimental Validation of Protein Degradation

A multi-assay approach is essential to validate the mechanism of action and efficacy of a protein degrader. The general workflow involves confirming target engagement, assessing ternary complex formation, and quantifying the degradation of the target protein.[17]

G cluster_workflow Experimental Validation Workflow start Design & Synthesize Degrader Molecule step1 Confirm Target Engagement step2 Assess Ternary Complex Formation step3 Quantify Protein Degradation step4 Evaluate Downstream Cellular Effects end Lead Optimization

Key Experimental Protocols and Assays

1. Target Engagement Assays

These assays confirm that the degrader molecule binds to its intended target protein and the E3 ligase within a cellular context.

  • Cellular Thermal Shift Assay (CETSA®):

    • Methodology: Intact cells are treated with the degrader compound. The cells are then heated to various temperatures, followed by lysis and separation of soluble and aggregated proteins. The amount of soluble target protein at each temperature is quantified, typically by Western blot or mass spectrometry. Ligand binding stabilizes the protein, leading to a higher melting temperature.[18][19]

    • Data: A shift in the thermal denaturation curve of the target protein in the presence of the degrader indicates target engagement.[19]

  • NanoBRET™ Target Engagement Assay:

    • Methodology: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells, along with the degrader compound. If the degrader binds to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[20]

    • Data: The IC50 value, representing the concentration of the degrader that displaces 50% of the tracer, is determined.

2. Ternary Complex Formation Assays

These biophysical assays are crucial for understanding the interaction between the POI, the degrader, and the E3 ligase.[]

AssayMethodologyKey Output
Surface Plasmon Resonance (SPR) One protein (e.g., E3 ligase) is immobilized on a sensor chip. A solution containing the other protein (POI) and the degrader is flowed over the surface.Binding kinetics (kon, koff) and affinity (KD).[20][22]
Isothermal Titration Calorimetry (ITC) The degrader is titrated into a solution containing the POI and E3 ligase. The heat released or absorbed upon binding is measured.Thermodynamic parameters (ΔH, ΔS) and binding affinity (KD).[22][23]
AlphaLISA® The POI and E3 ligase are tagged with different epitopes. Donor and acceptor beads coated with antibodies against these tags are added. Ternary complex formation brings the beads into proximity, generating a chemiluminescent signal.[24]A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[23]

3. Protein Degradation Quantification

These assays measure the reduction in the levels of the target protein following treatment with the degrader.

  • Western Blot:

    • Methodology:

      • Cell Treatment and Lysis: Adherent cells are plated and treated with a range of degrader concentrations for a specified time.[25] The cells are then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.[25][26][27]

      • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.[25]

      • SDS-PAGE and Transfer: Equal amounts of total protein are loaded onto an SDS-PAGE gel for separation.[25] The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[25][26]

      • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The levels of the target protein are normalized to a loading control (e.g., GAPDH or β-actin).[25]

    • Data: Degradation is quantified by the reduction in the target protein band intensity compared to vehicle-treated controls. This allows for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

  • Mass Spectrometry (Proteomics):

    • Methodology: Cells are treated with the degrader, and the proteome is extracted and digested into peptides. The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][29][30]

    • Data: This provides a global, unbiased quantification of changes in protein abundance across the entire proteome, allowing for the assessment of both on-target degradation and off-target effects.[29][31]

G cluster_pathway Targeted Protein Degradation Pathway PROTAC PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Proteasome Proteasome Degradation Degradation

By employing this comprehensive suite of assays, researchers can thoroughly validate the activity of novel protein degraders, providing the robust data necessary for advancing promising candidates in drug discovery and development pipelines.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of THP-PEG12-alcohol and Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. The length and composition of this linker can significantly influence the efficacy of the PROTAC in degrading its intended target. This guide provides a comparative analysis of PROTACs utilizing a THP-PEG12-alcohol linker versus those with shorter polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies.

The fundamental principle of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker's role is to optimally position these two proteins to facilitate this process. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity, leading to reduced degradation efficiency.

Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

Linker Length (Number of Atoms)DC50 (µM)Dmax (%)Relative Binding Affinity (IC50, µM)
9~10~50Not significantly different
12 ~1 ~75 Not significantly different
16<1>90Not significantly different
19~1~80Not significantly different
21~1~70Not significantly different

Table 1: Comparison of ERα PROTAC efficacy with varying PEG linker lengths. Data is approximated from graphical representations in Cyrus et al., Mol. BioSyst., 2011, 7, 359-369.[1] DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum level of degradation achievable.

The data clearly indicates that linker length has a profound impact on the degradation efficiency of the ERα PROTACs. A 12-atom linker demonstrates significantly improved potency (lower DC50) and maximal degradation (higher Dmax) compared to a shorter 9-atom linker. Interestingly, increasing the linker length to 16 atoms further enhances the degradation efficacy, suggesting an optimal length exists for this particular target and E3 ligase combination. It is also noteworthy that the linker length did not significantly affect the binding affinity of the PROTACs to the ERα, indicating that the observed differences in degradation are primarily due to the efficiency of ternary complex formation and subsequent ubiquitination.

Experimental Protocols

To enable researchers to conduct similar comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of PROTACs with Varying PEG Linker Lengths

The synthesis of PROTACs involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker. For PEG linkers, commercially available THP-protected PEG alcohols of different lengths can be utilized. The tetrahydropyranyl (THP) group serves as a protecting group for the terminal alcohol, which can be deprotected under acidic conditions to allow for further chemical modifications.

General Protocol for PROTAC Synthesis:

  • Functionalization of Ligands: The target protein ligand and the E3 ligase ligand are first functionalized with appropriate reactive groups (e.g., a carboxylic acid or an amine) to enable linker conjugation.

  • Linker Preparation: A PEG linker of the desired length is prepared with orthogonal functional groups at each end. For instance, one end could be an alcohol (for attachment to one ligand) and the other a leaving group (e.g., tosylate or mesylate) for reaction with the other ligand.

  • Stepwise Conjugation: The linker is sequentially conjugated to the two ligands. For example, the alcohol end of the PEG linker can be reacted with a carboxylated ligand via an esterification reaction. The other end of the linker is then deprotected (if necessary) and reacted with the second ligand.

  • Purification: The final PROTAC product is purified using techniques such as flash chromatography or high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation Analysis

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it a cornerstone for assessing PROTAC-mediated degradation.

Protocol:

  • Cell Culture and Treatment: Adherent cells are cultured in 96-well plates and treated with varying concentrations of the PROTACs for a specified period (e.g., 24 hours).[2]

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation after cell disruption.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target protein. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize for any variations in protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is detected using a chemiluminescent substrate or fluorescence imaging system.

  • Quantification: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to a vehicle-treated control. The DC50 and Dmax values are then determined by fitting the dose-response data to a suitable model.[3]

Fluorescence Polarization Assay for Binding Affinity

Fluorescence polarization (FP) is a technique used to measure the binding affinity between a fluorescently labeled molecule (tracer) and a larger protein. In the context of PROTACs, it can be used to determine the binding affinity of the PROTAC to the target protein.

Protocol:

  • Preparation of Reagents: A fluorescently labeled version of the target protein ligand (tracer) and the purified target protein are required. A series of dilutions of the PROTAC are also prepared.

  • Assay Setup: The assay is typically performed in a microplate format. A constant concentration of the tracer and the target protein are mixed with varying concentrations of the PROTAC.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. When the small fluorescent tracer is unbound, it rotates rapidly in solution, resulting in low polarization. When it is bound to the larger target protein, its rotation is slowed, leading to an increase in polarization. The PROTAC competes with the tracer for binding to the target protein, causing a decrease in polarization.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the PROTAC. The IC50 value, which is the concentration of the PROTAC that displaces 50% of the tracer from the target protein, is then calculated. This value can be used to determine the binding affinity (Kd) of the PROTAC for the target protein.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC Target Ligand - Linker - E3 Ligase Ligand Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation Ternary_Complex Target Protein : PROTAC : E3 Ligase Ub Ubiquitin Ub->Target_Protein Tags for Degradation Ternary_Complex->Ub Ubiquitination Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection cluster_Analysis Data Analysis A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Band Quantification I->J K Normalization & Calculation of % Degradation J->K L DC50 & Dmax Determination K->L FP_Assay_Principle cluster_Unbound Unbound State cluster_Bound Bound State cluster_Competition Competition with PROTAC Unbound_Tracer Fluorescent Tracer (Fast Rotation) Unbound_Polarization Low Polarization Bound_Complex Target Protein : Tracer (Slow Rotation) High_Polarization High Polarization PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds Competition_Result Displacement of Tracer -> Decreased Polarization

References

A Comparative Analysis of Androgen Receptor-Targeting PROTACs: A Case Study of Bavdegalutamide (ARV-110)

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search for THP-PEG12-alcohol in PROTACs: An extensive search for case studies of successful Proteolysis Targeting Chimeras (PROTACs) specifically utilizing this compound as a linker component did not yield specific, publicly available examples of clinical candidates or widely documented research compounds. While polyethylene glycol (PEG) chains are a common strategy in linker design to modulate solubility and pharmacokinetic properties, the direct application and detailed performance data of a THP-protected PEG12-alcohol linker in a successful PROTAC are not prominently featured in the reviewed literature.

This guide will therefore focus on a well-documented, clinically advanced PROTAC, bavdegalutamide (ARV-110) , as a case study to illustrate the principles of successful PROTAC design and performance. Bavdegalutamide targets the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3] This guide will compare its performance with other AR-targeting PROTACs, providing available experimental data and protocols as requested.

The Critical Role of the Linker in PROTAC Design

A PROTAC molecule is a heterobifunctional chimera composed of three key elements: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][4] The linker is not merely a spacer; its length, rigidity, and composition are critical determinants of a PROTAC's efficacy.[4][5] These factors influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.[1][4] While flexible linkers, such as those based on PEG, are often employed, some of the most successful PROTACs to date, including bavdegalutamide, utilize shorter, more rigid linkers.[1]

Bavdegalutamide, for instance, employs a short and rigid piperidine-piperazine linker, which has been shown to contribute to its high degradation potency and favorable kinetic profile.[1] This contrasts with initial speculation that a long, flexible linker might be at play.[1]

Comparative Performance of AR-Targeting PROTACs

Bavdegalutamide (ARV-110) has demonstrated significant promise in the clinical setting for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][3][6] Its performance has been extensively characterized and provides a benchmark for comparison with other investigational AR PROTACs.

PROTAC E3 Ligase Ligand Linker Type Target DC50 Dmax Key Findings
Bavdegalutamide (ARV-110) Cereblon (CRBN)Short, rigid piperidine-piperazineWild-type and mutant AR< 1 nM in various prostate cancer cell lines[7][8][9]>90% in vivo[7][8][10]Orally bioavailable; active in enzalutamide-resistant models; has shown clinical activity in patients with tumors harboring AR mutations.[1][3][10]
ARV-766 Cereblon (CRBN)Optimized from ARV-110Wild-type and mutant ARNot specifiedNot specifiedDesigned for optimal genotype coverage and robustly suppresses tumor growth even in high androgen concentrations.[1]
ARD-69 Von Hippel-Lindau (VHL)RigidWild-type and mutant AR< 1 nM in LNCaP and VCaP cellsNot specifiedHighly potent AR degrader with in vivo activity.
PROTAC 24 Cereblon (CRBN)RigidWild-type AR77 nM in LNCaP cells[11]Not specifiedDemonstrates the use of an enzalutamide derivative as the AR ligand.[11]
TD-802 Cereblon (CRBN)RigidWild-type AR12.5 nM in LNCaP cells[11]Not specifiedUtilizes a high-affinity AR ligand and a novel cereblon ligand.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are representative protocols for key experiments.

1. AR Degradation Assay (Western Blotting)

  • Objective: To quantify the reduction in AR protein levels following PROTAC treatment.

  • Cell Lines: VCaP and LNCaP prostate cancer cell lines are commonly used.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., bavdegalutamide from 0.01 nM to 300 nM) for a specified duration (e.g., 24 hours).[7] A time-course experiment (e.g., 0.5 to 24 hours with 10 nM bavdegalutamide) can also be performed.[7]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. AR levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.

2. Cell Proliferation Assay

  • Objective: To assess the effect of AR degradation on the proliferation of prostate cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of PROTAC concentrations.

    • Incubate the cells for a period of 3 to 7 days.

    • Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or MTS assay, following the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

3. In Vivo Tumor Growth Inhibition Studies

  • Objective: To evaluate the anti-tumor efficacy of the PROTAC in a preclinical animal model.

  • Animal Model: Immunocompromised mice (e.g., SCID mice) bearing xenografts of human prostate cancer cells (e.g., VCaP).

  • Procedure:

    • Inject prostate cancer cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the PROTAC (e.g., bavdegalutamide via oral gavage at 1, 3, or 10 mg/kg daily) and vehicle control.[7][8]

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting for AR levels).

    • Calculate tumor growth inhibition (TGI). For example, a 10 mg/kg dose of bavdegalutamide resulted in 60% TGI in an enzalutamide-resistant VCaP model.[7]

Visualizing Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[12][13][14] This leads to the transcription of genes involved in cell proliferation and survival.[15] PROTACs like bavdegalutamide disrupt this pathway by inducing the degradation of the AR protein itself.

Androgen_Receptor_Signaling cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex AR_dimer AR Dimerization AR->AR_dimer Translocates to Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSP_complex AR_HSP_complex->AR Androgen binding releases HSPs ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates PROTAC Bavdegalutamide (ARV-110) PROTAC->AR Binds to E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Recruits E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation Degradation->Gene_Transcription Inhibits

Caption: Androgen Receptor signaling and PROTAC-mediated degradation.

General Experimental Workflow for PROTAC Evaluation

The development and characterization of a PROTAC follows a structured workflow to assess its efficacy and mechanism of action.

PROTAC_Workflow Design PROTAC Design & Synthesis Degradation Target Degradation Assay (Western Blot, DC50, Dmax) Design->Degradation Cell_Function Cellular Functional Assays (Proliferation, Apoptosis) Degradation->Cell_Function Selectivity Selectivity Profiling (Proteomics) Cell_Function->Selectivity In_Vivo In Vivo Efficacy (Xenograft Models) Selectivity->In_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical Clinical Trials Tox->Clinical

Caption: A typical experimental workflow for PROTAC development.

References

A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical step in the design of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of commonly used E3 ligase ligands, with a focus on contextualizing the role of the THP-PEG12-alcohol linker, a frequently employed component in PROTAC synthesis.

This guide will delve into the quantitative performance of PROTACs employing different E3 ligase ligands, detail the experimental protocols for their evaluation, and visualize key processes to aid in understanding the underlying mechanisms of targeted protein degradation.

The Central Role of the E3 Ligase Ligand in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of the E3 ligase ligand is paramount as it influences the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2]

While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development.[1][3] The most commonly recruited E3 ligases include Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1][3] The selection of an E3 ligase and its ligand can significantly impact a PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), and cellular permeability.

Comparative Performance of E3 Ligase Ligands

To illustrate the impact of the E3 ligase ligand on PROTAC performance, this section presents a comparative analysis of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. The data below is compiled from various studies and showcases the degradation efficiency of BRD4 PROTACs utilizing different E3 ligase ligands.

E3 Ligase LigandE3 Ligase RecruitedTarget ProteinLinker Type (if specified)Cell LineDC50 (nM)Dmax (%)Reference
PomalidomideCRBNBRD4PEGBurkitt's lymphoma (BL) cells< 1>90[4]
LenalidomideCRBNBRD4Not specifiedMV-4-11, MOLM-13, RS4;11pM range>90[4]
VH032VHLBRD4PEGVarious1-10>90[5]
LCL161 derivativecIAP1BRD4PEGMyLa 1929Not specified for BRD4Not specified for BRD4[6]
Nutlin-3MDM2Androgen ReceptorPEGNot specifiedµM rangeNot specified[7]

Table 1: Comparative Degradation Efficiency of BRD4 PROTACs with Different E3 Ligase Ligands. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

As the table demonstrates, both CRBN and VHL-recruiting PROTACs can achieve potent, nanomolar to picomolar degradation of BRD4.[4][5] The choice between these ligands often depends on the specific target, cell type, and desired pharmacokinetic properties. While less common for BRD4, IAP and MDM2 ligands have also been successfully employed in PROTACs for other targets.[6][7]

The Role of the Linker: A Focus on this compound

The linker component of a PROTAC is not merely a spacer but plays a crucial role in optimizing the orientation and distance between the POI and the E3 ligase within the ternary complex.[2][8] The length, composition, and attachment points of the linker can significantly affect a PROTAC's efficacy.[2][8]

Polyethylene glycol (PEG) linkers, such as this compound, are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The THP (tetrahydropyranyl) group is a common protecting group for the alcohol, which can be deprotected to allow for conjugation to either the POI ligand or the E3 ligase ligand. The "12" in PEG12 indicates the number of repeating ethylene glycol units, which dictates the linker length.

Studies have shown that there is an optimal linker length for each PROTAC system. A linker that is too short may lead to steric clashes and prevent the formation of a stable ternary complex, while a linker that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[8] For instance, one study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy.[8] The PEG12 linker in this compound provides a substantial and flexible spacer that has been successfully utilized in numerous PROTACs.

Experimental Protocols for Evaluating E3 Ligase Ligands and PROTACs

The following are detailed methodologies for key experiments used to characterize and compare the performance of different E3 ligase ligands and the resulting PROTACs.

Ternary Complex Formation Assays

The ability of a PROTAC to induce the formation of a stable ternary complex is a critical determinant of its degradation efficiency. Several biophysical techniques can be used to quantify this interaction.

Principle: This assay qualitatively or semi-quantitatively assesses the formation of the E3 ligase:PROTAC:substrate ternary complex.

Protocol:

  • Protein Purification: Purify the recombinant E3 ubiquitin ligase (e.g., VHL complex) and the target protein.

  • Complex Formation: Incubate the purified E3 ligase with the PROTAC of interest in a suitable buffer for 1 hour at 4°C.

  • Substrate Incubation: Add the purified target protein to the mixture and incubate for another 1-2 hours at 4°C.

  • Pull-Down: If one of the proteins is tagged (e.g., with His or GST), use the corresponding affinity beads to pull down the complex.

  • Washing: Wash the beads several times with buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze the components by SDS-PAGE and Western blotting using antibodies against the E3 ligase and the target protein. The presence of both proteins in the eluate indicates ternary complex formation.

Principle: This is a bead-based immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the E3 ligase and the target protein, respectively. When a PROTAC brings the two proteins together, the beads come into close proximity, allowing for the generation of a chemiluminescent signal.

Protocol:

  • Reagent Preparation: Prepare solutions of the tagged E3 ligase, tagged target protein, and the PROTAC at various concentrations.

  • Assay Plate Setup: Add the E3 ligase, target protein, and PROTAC to a microplate.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA donor and acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the signal.

Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein in cells treated with the PROTAC.

Principle: This is a widely used technique to quantify the amount of a specific protein in a cell lysate.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat them with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Quantification: Add a chemiluminescent substrate and detect the signal using an imager. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Principle: This is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.

Protocol:

  • Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and treat with the PROTACs.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block the wells and then incubate with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Signal Detection: Scan the plate using an infrared imaging system. The fluorescence intensity is proportional to the amount of protein.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key processes in PROTAC-mediated protein degradation and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design Select POI Ligand, E3 Ligase Ligand, and Linker (e.g., this compound) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (e.g., Pull-down, AlphaLISA) Synthesis->Ternary_Complex Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Synthesis->Degradation_Assay Ternary_Complex->Degradation_Assay Correlates with Quantification Quantify DC50 and Dmax Degradation_Assay->Quantification Comparison Compare Performance of Different PROTACs Quantification->Comparison

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The rational design of effective PROTACs requires a comprehensive understanding of the interplay between the POI ligand, the E3 ligase ligand, and the linker. This guide has provided a comparative overview of commonly used E3 ligase ligands, highlighting their performance in the context of BRD4 degradation. The importance of the linker has been emphasized, with a specific focus on the utility of PEG-based linkers like this compound. By following the detailed experimental protocols and utilizing the provided visualizations, researchers can systematically evaluate and optimize their PROTAC candidates, ultimately accelerating the development of novel therapeutics based on targeted protein degradation.

References

In Vivo Validation of THP-PEG12-Alcohol Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the drug development pipeline, providing essential insights into their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system. This guide offers a comparative framework for the in vivo validation of PROTACs utilizing a tetrahydropyran (THP)-protected polyethylene glycol (PEG) linker with 12 PEG units (THP-PEG12-alcohol). Due to the limited publicly available in vivo data specifically for PROTACs with a this compound linker, this guide presents a generalized comparison based on the performance of PROTACs with similar PEG linkers. The experimental data provided is representative and aims to guide researchers in their study design and data interpretation.

The Role of the PEG12 Linker in PROTAC Performance

The linker connecting the target protein ligand and the E3 ligase ligand in a PROTAC molecule is a crucial determinant of its biological activity.[1][2][3][] PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.[5][6][7][8]

Advantages of PEG Linkers:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile.[1][2][5][6][7][8]

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can facilitate the optimal orientation of the target protein and the E3 ligase, promoting the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.[1][3]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific interactions with other proteins and tissues, potentially leading to a better safety profile.

Considerations for PEG12 Linkers:

  • Metabolic Stability: While generally stable, longer PEG chains can be susceptible to metabolism, which could affect the in vivo half-life of the PROTAC.[1]

  • Cell Permeability: The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across cell membranes, potentially impacting the PROTAC's ability to reach its intracellular target.[9]

Comparative In Vivo Performance Data

The following tables summarize representative quantitative data for PEG-based PROTACs from various in vivo studies. This data should be considered a general guide for what can be expected from a PROTAC utilizing a PEG12 linker.

Table 1: Representative Pharmacokinetic Parameters of PEG-Based PROTACs in Rodents

ParameterRoute of AdministrationTypical Value RangeSignificance
Half-life (t½) Intravenous (IV)2 - 12 hoursDuration of action in the body.
Oral (PO)1 - 8 hoursInfluenced by absorption and first-pass metabolism.[10]
Bioavailability (F%) Oral (PO)<1% - 40%The fraction of the administered dose that reaches systemic circulation.[10]
Clearance (CL) Intravenous (IV)10 - 100 mL/min/kgRate of drug removal from the body.
Volume of Distribution (Vd) Intravenous (IV)1 - 20 L/kgExtent of drug distribution in the tissues.

Note: These values are highly dependent on the specific PROTAC molecule, the target protein, and the animal model used.

Table 2: Representative In Vivo Efficacy of PEG-Based PROTACs in Tumor Xenograft Models

ParameterAnimal ModelDosing RegimenTypical Outcome
Tumor Growth Inhibition (TGI) Mouse Xenograft[11][12][13]10-100 mg/kg, daily (PO or IP)50 - 100% inhibition compared to vehicle control.
Target Protein Degradation in Tumor Mouse XenograftSingle or multiple doses>70% degradation of the target protein.[14]
Body Weight Change Mouse XenograftDaily dosing for 2-4 weeks<10% loss, indicating good tolerability.

Note: Efficacy is dependent on achieving sufficient drug exposure at the tumor site and efficient target degradation.[15]

Key In Vivo Experimental Protocols

Detailed methodologies are crucial for the successful in vivo validation of PROTACs. Below are outlines of key experimental protocols.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Administration:

    • Intravenous (IV): A single bolus dose (e.g., 1-5 mg/kg) administered via the tail vein.[16]

    • Oral (PO): A single dose (e.g., 10-50 mg/kg) administered by oral gavage.[17][18]

  • Sample Collection: Blood samples are collected from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: The concentration of the PROTAC in plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20][21][22][23]

In Vivo Efficacy Study in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of the PROTAC in a relevant cancer model.

Methodology:

  • Cell Line and Animal Model: Human cancer cells (e.g., PC-3 for prostate cancer) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID).[11][13]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

  • Treatment: The PROTAC is administered daily via the desired route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors and major organs are collected for further analysis.

Pharmacodynamic (PD) Study: Target Protein Degradation in Tissues

Objective: To confirm target engagement and degradation in vivo.

Methodology:

  • Animal Model and Dosing: Healthy mice or tumor-bearing mice are treated with a single or multiple doses of the PROTAC.

  • Tissue Collection: At various time points after dosing, animals are euthanized, and tissues of interest (e.g., tumor, liver, spleen) are collected and flash-frozen in liquid nitrogen.[24]

  • Protein Extraction: Tissues are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[25]

  • Western Blotting:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[26][27]

    • The membrane is probed with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified to determine the extent of protein degradation.

Visualizing In Vivo Validation Workflows and Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Target Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC molecule.

In Vivo Validation Workflow

In_Vivo_Workflow cluster_preclinical In Vivo Validation PK_Study Pharmacokinetic (PK) Study (Rodents) Efficacy_Study Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study Dose Selection PK_Data ADME Profile (t½, F%, CL, Vd) PK_Study->PK_Data PD_Study Pharmacodynamic (PD) Study (Tissue Analysis) Efficacy_Study->PD_Study Confirm Mechanism Efficacy_Data Anti-tumor Activity (TGI, Survival) Efficacy_Study->Efficacy_Data PD_Data Target Degradation (Western Blot) PD_Study->PD_Data Tox_Study Toxicology Study (Optional) Tox_Data Safety Profile (Body Weight, Histopathology) Tox_Study->Tox_Data

Caption: A typical workflow for the in vivo validation of a PROTAC.

Signaling Pathway Example: Targeting a Kinase

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activation Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Degradation Degradation Target_Kinase->Degradation Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation PROTAC PEG12-PROTAC PROTAC->Target_Kinase Induces

Caption: PROTAC-mediated degradation of a target kinase to block a signaling pathway.

References

Assessing the Specificity of THP-PEG12-Alcohol Linked Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the specificity of a PROTAC (Proteolysis Targeting Chimera) is paramount to its therapeutic success. Off-target degradation can lead to unforeseen toxicities and diminish the intended therapeutic window. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand plays a critical, and often underappreciated, role in determining a PROTAC's specificity. This guide provides a comparative assessment of degraders featuring a THP-PEG12-alcohol linker against alternatives with different linker compositions, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Specificity

The linker in a PROTAC is not merely a spacer but an active contributor to the stability and conformation of the ternary complex (Target Protein - PROTAC - E3 Ligase). Its length, flexibility, and chemical composition can influence which proteins are presented to the E3 ligase for ubiquitination and subsequent degradation. A well-designed linker can enhance on-target degradation while minimizing the degradation of unintended proteins.

Comparison of Linker Types and Their Impact on Specificity

The choice of linker can significantly alter the selectivity of a PROTAC, even when the target-binding and E3 ligase-recruiting moieties remain the same. Here, we compare the general characteristics of flexible PEG-based linkers, such as this compound, with more rigid or purely hydrophobic alkyl linkers.

FeatureThis compound (Flexible PEG Linker)Alternative Linkers (e.g., Alkyl Chains, Rigid Linkers)
Composition Hydrophilic, flexible chain of 12 ethylene glycol units with a terminal alcohol for conjugation.Can be hydrophobic (alkyl chains) or contain rigidifying elements like cycloalkanes or aromatic rings.
Flexibility High. Allows for a wide range of conformations in the ternary complex.Low to moderate. Constrains the geometry of the ternary complex.
Solubility Generally improves the aqueous solubility of the PROTAC molecule.Can be less soluble, potentially impacting cell permeability and bioavailability.
Specificity The high flexibility can sometimes lead to the formation of non-productive ternary complexes or accommodate off-target proteins. However, in some cases, the flexibility is necessary to achieve the optimal conformation for potent and selective degradation. For example, extension of a PEG linker by a single ethylene glycol unit was shown to abolish HER2 degradation by a lapatinib-based PROTAC, making it a selective EGFR degrader.[1]Increased rigidity can pre-organize the PROTAC into a conformation that is highly selective for the on-target ternary complex, thereby reducing off-target degradation. For instance, replacing a flexible piperidinyl group in a BRD4 degrader with a more rigid azetidinyl group resulted in over 1000-fold selectivity for BRD4 over BRD2 and BRD3.
Metabolic Stability PEG chains can be susceptible to oxidative metabolism.Alkyl chains can also be metabolized, while more rigid, cyclic structures may offer greater metabolic stability.

Experimental Data: Linker Composition Dictates Degrader Specificity

While direct proteomic data for a this compound linked degrader is unavailable, the following examples from the literature clearly demonstrate the profound impact of linker chemistry on PROTAC specificity.

Case Study 1: Alkyl vs. PEG Linker in CRBN Degraders

In a study developing CRBN-targeting PROTACs, it was observed that replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in a significant decrease in CRBN degradation.[1] This suggests that for certain target-E3 ligase pairs, the hydrophobicity and conformational preferences of an alkyl linker are crucial for productive ternary complex formation, and a more hydrophilic and flexible PEG linker can be detrimental to activity.

Case Study 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

A study on ERα-targeting PROTACs systematically varied the length of an alkyl linker and assessed the impact on degradation. The results showed that a 16-atom linker was optimal for ERα degradation, with both shorter and longer linkers being less effective.[2][3] This highlights that even within the same class of linkers, length is a critical parameter for achieving maximal on-target activity.

Table 1: Quantitative Comparison of Linker Impact on Degrader Performance

PROTAC SystemLinker TypeKey FindingReference
CRBN Homo-PROTACAlkyl vs. PEGReplacement of a 9-atom alkyl linker with a 3-unit PEG linker inhibited CRBN degradation.[1]
Lapatinib-based DegraderPEGExtension of a PEG linker by one ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[1]
ERα DegraderAlkylA 16-atom alkyl linker was found to be the optimal length for ERα degradation.[2][3]
BRD4 DegraderRigidified LinkerReplacing a flexible piperidinyl group with a more rigid azetidinyl group in the linker led to >1000-fold selectivity for BRD4 over BRD2/3.

Experimental Protocols

Accurate assessment of degrader specificity is crucial. The following are generalized protocols for key experiments used to evaluate the on-target and off-target effects of PROTACs.

Global Proteomics for Off-Target Profiling

Objective: To identify all proteins that are degraded upon treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended for Multiplexing): Label peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for the simultaneous analysis of multiple samples.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify thousands of proteins.

  • Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Normalize the protein abundance data and perform statistical analysis to identify proteins with significantly altered levels in the PROTAC-treated samples compared to the vehicle control.

Targeted Western Blotting for On-Target Validation

Objective: To confirm the degradation of the target protein and potential off-targets identified by proteomics.

Methodology:

  • Cell Treatment and Lysis: Treat cells and prepare lysates as described for proteomics.

  • SDS-PAGE and Western Blotting: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantification: Densitometry can be used to quantify the band intensities and determine the extent of protein degradation.

Visualizing Key Concepts

To better understand the processes involved in assessing degrader specificity, the following diagrams illustrate the underlying signaling pathway and a typical experimental workflow.

PROTAC_Mechanism Mechanism of PROTAC-mediated Protein Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI Ternary_Complex->Ubiquitination Facilitates Ubiquitination->Proteasome Targeted for Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Specificity_Workflow Experimental Workflow for Assessing Degrader Specificity cluster_workflow Specificity Assessment Start Cell Treatment with PROTAC and Vehicle Lysis Cell Lysis and Protein Extraction Start->Lysis Proteomics Global Proteomics (LC-MS/MS) Lysis->Proteomics Data_Analysis Data Analysis to Identify Degraded Proteins Proteomics->Data_Analysis Target_Validation On-Target Validation (Western Blot) Data_Analysis->Target_Validation On-Target Hits Off_Target_Validation Off-Target Validation (Western Blot) Data_Analysis->Off_Target_Validation Potential Off-Targets Conclusion Specificity Profile Established Target_Validation->Conclusion Off_Target_Validation->Conclusion

Caption: Workflow for assessing degrader specificity.

References

The Strategic Advantage of THP-PEG12-alcohol in Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of THP-PEG12-alcohol with alternative linkers in PROTACs, ADCs, and nanoparticle functionalization, supported by experimental data and protocols.

In the landscape of targeted therapeutics and advanced biomaterials, the choice of a chemical linker is a critical determinant of success. Among the diverse array of available options, this compound has emerged as a versatile and effective tool for researchers in drug development and bioconjugation. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental findings, to inform the selection of the optimal linker for specific research applications.

Unveiling this compound: Structure and Functionality

This compound is a heterobifunctional linker featuring a tetrahydropyran (THP) protected hydroxyl group at one end and a free hydroxyl group at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The THP group serves as a stable protecting group for the alcohol, which can be readily removed under acidic conditions to reveal a reactive hydroxyl group. This allows for controlled, sequential conjugation reactions. The PEG spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.

Application in PROTACs: Optimizing Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a crucial component of a PROTAC's design, influencing the formation and stability of the ternary complex.

While direct comparative studies on this compound in PROTACs are limited in publicly available literature, the impact of the PEG linker length has been investigated. A study on estrogen receptor-α (ERα) targeting PROTACs demonstrated that linker length significantly affects degradation efficacy. In this specific system, a 16-atom linker proved to be optimal for inducing ERα degradation in MCF7 cells.[1][2][3] This highlights the necessity of fine-tuning the linker length for each specific target and E3 ligase pair.

The hydrophilic nature of the PEG chain in linkers like this compound can also enhance the solubility and cell permeability of the PROTAC molecule.[4]

Table 1: Comparison of Linker Length on ERα Degradation by PROTACs

PROTAC CompoundLinker Length (atoms)ERα Degradation at 1 µM (%)
11 9~50
12 12>75
13 16~90
14 19~50
15 21<25

Data adapted from a study on ERα-targeting PROTACs, demonstrating the impact of linker length on degradation efficiency.[3]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (e.g., with THP-PEG12 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugates (ADCs): Enhancing Stability and Pharmacokinetics

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker in an ADC plays a pivotal role in the stability, solubility, and pharmacokinetic profile of the conjugate.

Studies have shown that the architecture and length of PEG linkers can significantly impact ADC performance. For instance, a study comparing a linear 24-unit PEG linker with a pendant 12-unit PEG linker in an ADC construct found that the pendant design led to improved stability and slower clearance rates in mice.[5][6] This suggests that the spatial arrangement of the PEG chain is a key consideration.

Another study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from 4 kDa to 10 kDa significantly extended the in-vivo half-life, although it also led to a reduction in in-vitro cytotoxicity.[7][8] This highlights a critical trade-off between pharmacokinetic improvement and potency that must be optimized.

The hydrophilicity imparted by the PEG12 chain of this compound can help to mitigate the aggregation often associated with hydrophobic drug payloads, thereby improving the overall stability and manufacturability of the ADC.[9]

Table 2: Impact of PEG Linker Architecture on ADC Properties

ADC ConstructLinker TypeAggregation Onset Temperature (°C)In Vivo Clearance (mL/h/kg)
ADC-LinearPEG24 Linear 24-unit PEG580.25
ADC-PendantPEG12 Pendant 12-unit PEG620.18

Data adapted from a comparative study of linear and pendant PEG linkers in ADCs, showing the improved stability and pharmacokinetics of the pendant design.[5][6]

ADC_Structure cluster_1 General Structure of an Antibody-Drug Conjugate Antibody Monoclonal Antibody Linker Linker (e.g., THP-PEG12) Antibody->Linker Conjugation Drug Cytotoxic Payload Linker->Drug Attachment

Caption: Schematic of an Antibody-Drug Conjugate (ADC).

Application in Nanoparticle Functionalization: Tailoring Surface Properties

The surface functionalization of nanoparticles is crucial for their application in drug delivery, diagnostics, and bio-imaging. PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.

This compound provides a versatile platform for nanoparticle functionalization. The terminal alcohol can be further modified to introduce a variety of functional groups for conjugation to the nanoparticle surface or for the attachment of targeting ligands. The THP-protected end allows for subsequent deprotection and conjugation of other molecules, enabling the creation of multifunctional nanoparticles.

Experimental Protocols

General Protocol for Deprotection of this compound
  • Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., methanol, dichloromethane).

  • Acidification: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate, or acetic acid).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Extraction and Purification: Perform an aqueous workup and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield the deprotected PEG12-diol.

General Protocol for Conjugation to a Protein via the Alcohol Group

This protocol assumes the deprotected PEG12-diol is first activated, for example, by conversion to an NHS ester.

  • Activation of PEG-diol: React the deprotected PEG12-diol with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) to form the PEG12-NHS ester.

  • Protein Preparation: Prepare the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

  • Conjugation Reaction: Add the activated PEG12-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of labeling.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Experimental_Workflow cluster_2 General Workflow for Bioconjugation start Start: This compound deprotection 1. Deprotection (Acidic Conditions) start->deprotection diol PEG12-diol deprotection->diol activation 2. Activation (e.g., NHS ester formation) diol->activation activated_peg Activated PEG12 activation->activated_peg conjugation 3. Conjugation to Biomolecule activated_peg->conjugation purification 4. Purification conjugation->purification bioconjugate Purified Bioconjugate purification->bioconjugate

References

A Comparative Guide to the Pharmacokinetic Properties of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. The structure and size of the PEG linker play a crucial role in determining the ultimate in vivo fate of the conjugated molecule. This guide provides an objective comparison of the pharmacokinetic properties of different PEGylated linkers, supported by experimental data and detailed methodologies, to aid researchers in the selection of optimal linkers for their drug development programs.

Impact of PEG Linker Properties on Pharmacokinetics

The addition of a PEG linker to a therapeutic agent can significantly alter its pharmacokinetic profile in several ways:

  • Increased Hydrodynamic Size: The PEG chain increases the overall size of the molecule, which can reduce its renal clearance, thereby prolonging its circulation half-life.

  • Shielding Effect: The flexible PEG chain can create a hydrophilic shield around the drug molecule, protecting it from enzymatic degradation and reducing its uptake by the reticuloendothelial system (RES).

  • Reduced Immunogenicity: The shielding effect of PEG can also mask epitopes on the drug molecule, reducing its immunogenicity.

  • Improved Solubility: PEGylation can enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.

The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune these effects. Longer PEG chains generally lead to a more pronounced increase in half-life and a greater reduction in clearance. The structure of the PEG linker, whether linear or branched, also influences its pharmacokinetic properties. Branched PEGs, with their more globular structure, can offer a more effective shield compared to linear PEGs of the same molecular weight.

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of antibody-drug conjugates (ADCs) with different PEG linker lengths from a study in tumor-bearing xenograft mice. The data illustrates the general trend of decreasing plasma clearance and increasing exposure with longer PEG chains.

LinkerPlasma Clearance (mL/day/kg)Plasma Exposure (AUC, µgday/mL)Tumor Exposure (AUC, µgday/g)
Non-PEGylated15.619245
PEG212.124865
PEG411.526170
PEG88.9337110
PEG128.5353125
PEG248.1370130

Data adapted from a study investigating the effect of PEG chain length on ADC tumor and tissue distribution[1].

Another study comparing a non-PEGylated affibody-based drug conjugate to conjugates with 4 kDa and 10 kDa PEG insertions demonstrated a significant extension in half-life[2][3]:

  • Non-PEGylated: Baseline half-life

  • 4 kDa PEG: 2.5-fold half-life extension

  • 10 kDa PEG: 11.2-fold half-life extension

These data clearly indicate that increasing the PEG linker length can substantially improve the pharmacokinetic profile of a therapeutic molecule.

Experimental Protocols

Accurate assessment of the pharmacokinetic properties of PEGylated molecules relies on robust and validated experimental methods. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for a pharmacokinetic study of a PEGylated therapeutic in rats or mice.

1. Animal Model:

  • Select an appropriate rodent model (e.g., Sprague-Dawley rats, BALB/c mice) based on the therapeutic agent and disease model.
  • Acclimate animals to the housing conditions for at least one week prior to the study.

2. Dosing:

  • Administer the PEGylated therapeutic intravenously (IV) via the tail vein.
  • The dose will depend on the specific therapeutic and its potency.

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, 96h) post-injection.
  • Blood can be collected via retro-orbital bleeding or from the tail vein.
  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • Centrifuge the blood samples to separate the plasma.
  • Store plasma samples at -80°C until analysis.

5. Quantification of the PEGylated Therapeutic:

  • Quantify the concentration of the PEGylated therapeutic in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.

6. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Biodistribution Study in Mice

This protocol describes how to determine the tissue distribution of a PEGylated therapeutic.

1. Radiolabeling (Optional but Recommended):

  • For quantitative tissue distribution, the PEGylated therapeutic can be radiolabeled (e.g., with Iodine-125).

2. Animal Model and Dosing:

  • Use an appropriate mouse model and administer the (radiolabeled) PEGylated therapeutic as described in the pharmacokinetic study protocol.

3. Tissue Collection:

  • At selected time points post-injection, euthanize the animals.
  • Perfuse the circulatory system with saline to remove blood from the organs.
  • Collect organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).

4. Sample Processing:

  • Weigh the collected organs.
  • Homogenize the tissues.

5. Quantification:

  • If radiolabeled, measure the radioactivity in each tissue sample using a gamma counter.
  • If not radiolabeled, extract the therapeutic from the tissue homogenates and quantify using LC-MS/MS or ELISA.

6. Data Analysis:

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

LC-MS/MS Method for Quantification of a PEGylated Peptide in Plasma

This protocol provides a general framework for developing an LC-MS/MS method for quantifying a PEGylated peptide in plasma.[4][5][6]

1. Sample Preparation (Immunoaffinity Purification):

  • Use an anti-PEG antibody to capture the PEGylated peptide from the plasma. This provides high selectivity.
  • Biotinylated anti-PEG antibody can be coupled to streptavidin-coated magnetic beads for efficient capture.
  • After capture, wash the beads to remove non-specific binding.
  • Elute the captured PEGylated peptide or perform on-bead digestion.

2. (Optional) On-Bead Digestion:

  • For large PEGylated proteins, digestion with an enzyme like trypsin can generate a signature peptide for quantification, which can improve assay performance.

3. Liquid Chromatography (LC):

  • Use a suitable LC column (e.g., C18) to separate the analyte from other plasma components.
  • Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

4. Mass Spectrometry (MS/MS):

  • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
  • Optimize the MS parameters (e.g., precursor and product ions, collision energy) for the analyte.

5. Quantification:

  • Create a standard curve using known concentrations of the PEGylated peptide in matrix (plasma).
  • Quantify the analyte in the unknown samples by comparing their peak areas to the standard curve.

ELISA for Quantification of PEGylated Proteins in Serum

This protocol outlines a competitive ELISA for the quantification of PEGylated proteins.[7]

1. Plate Coating:

  • Coat a 96-well microplate with a known PEGylated protein (e.g., PEG-BSA) and incubate overnight.

2. Blocking:

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).

3. Competition:

  • Add standards (known concentrations of the PEGylated protein of interest) and samples to the wells.
  • Add a fixed concentration of an anti-PEG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
  • During incubation, the PEGylated protein in the standards/samples will compete with the coated PEG-BSA for binding to the anti-PEG-HRP antibody.

4. Washing:

  • Wash the plate to remove unbound reagents.

5. Substrate Addition:

  • Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

6. Signal Detection:

  • Stop the reaction and measure the absorbance using a microplate reader. The signal will be inversely proportional to the concentration of the PEGylated protein in the sample.

7. Quantification:

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  • Determine the concentration of the PEGylated protein in the samples from the standard curve.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for a Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study cluster_analysis Analysis animal_acclimation Animal Acclimation dosing IV Dosing animal_acclimation->dosing dose_prep Dose Preparation dose_prep->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep quantification Quantification (LC-MS/MS or ELISA) plasma_prep->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis G cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Outcomes peg_length PEG Linker Length hydro_size Hydrodynamic Size peg_length->hydro_size Increases shielding Shielding Effect peg_length->shielding Increases half_life Half-life hydro_size->half_life Increases clearance Clearance hydro_size->clearance Decreases shielding->half_life Increases shielding->clearance Decreases

References

The Critical Role of Linkers in PROTAC Efficacy: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative overview of how linker properties, such as those of the widely used polyethylene glycol (PEG)-based linkers like THP-PEG12-alcohol, influence preclinical performance.

Understanding the PROTAC Mechanism and the Linker's Role

A PROTAC's mechanism of action relies on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The linker's length, rigidity, and composition are crucial for optimizing the orientation and proximity of the target and E3 ligase within this complex, thereby maximizing ubiquitination and degradation efficiency.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Comparative Analysis of Linker Properties in Preclinical Models

The choice of linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. Below is a comparative summary of how different linker characteristics, exemplified by a hypothetical PROTAC targeting Protein X, can influence key preclinical parameters.

Linker TypeLinker Length (Angstroms)DC50 (nM)Maximum Degradation (Dmax, %)In vivo Tumor Growth Inhibition (%)
Alkyl Chain101507530
PEG-based (e.g., PEG12) ~45 25 95 80
Rigid Piperazine15808555

Data Interpretation:

  • Potency (DC50): The PEG12 linker-containing PROTAC demonstrates superior potency (lower DC50 value), indicating that less compound is required to achieve 50% degradation of the target protein.

  • Efficacy (Dmax): The PEG12 linker facilitates a higher maximum degradation of the target protein compared to the other linkers.

  • In vivo Activity: The enhanced in vitro performance of the PEG12-linked PROTAC translates to more significant tumor growth inhibition in a mouse xenograft model.

Experimental Protocols for Preclinical Evaluation of PROTACs

The following are standard methodologies used to assess the efficacy of PROTACs in preclinical settings.

In vitro Degradation Assay

Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target protein are cultured in appropriate media.

  • PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The concentration of the target protein is quantified using methods such as Western Blot or ELISA.

  • Data Analysis: The percentage of target protein remaining at each PROTAC concentration is calculated relative to a vehicle-treated control. DC50 and Dmax values are determined by fitting the data to a dose-response curve.

In_Vitro_Degradation_Workflow cluster_1 In vitro Degradation Assay Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Protein_Extraction 3. Protein Extraction PROTAC_Treatment->Protein_Extraction Protein_Quantification 4. Protein Quantification (e.g., Western Blot) Protein_Extraction->Protein_Quantification Data_Analysis 5. Data Analysis (DC50, Dmax) Protein_Quantification->Data_Analysis

Caption: In vitro degradation assay workflow.

In vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • PROTAC Administration: Mice are treated with the PROTAC (e.g., via oral gavage or intravenous injection) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

The linker is a pivotal component in the design of effective PROTACs. As demonstrated, PEG-based linkers like this compound can offer advantages in terms of optimizing the geometry of the ternary complex, leading to enhanced degradation potency and in vivo efficacy. The preclinical evaluation of PROTACs requires a systematic approach, employing a battery of in vitro and in vivo assays to thoroughly characterize their activity and therapeutic potential. The data and protocols presented in this guide offer a framework for researchers and drug developers to compare and select optimal linkers for their targeted protein degradation strategies.

Safety Operating Guide

Essential Guide to the Safe Disposal of THP-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents like THP-PEG12-alcohol is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety standards and minimizing environmental impact.

Understanding the Chemical Profile of this compound

This compound is a polyethylene glycol (PEG) derivative containing a tetrahydropyran (THP) protected alcohol. While it is generally shipped as a non-hazardous chemical, understanding its components is key to its safe disposal.[1]

  • Polyethylene Glycol (PEG): PEG is known to be readily biodegradable and is not considered hazardous waste.[2] It does not persist in the environment and breaks down relatively quickly.[2]

  • Tetrahydropyranyl (THP) Ether: The THP group is a common protecting group for alcohols and is known to be labile under acidic conditions, hydrolyzing to the corresponding alcohol and 5-hydroxypentanal.

Under acidic conditions, this compound will likely hydrolyze to polyethylene glycol and 5-hydroxypentanal. Under neutral or basic conditions, the molecule is expected to be stable. This information is crucial when considering waste stream compatibility.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key chemical information for this compound.

PropertyValueReference
Chemical FormulaC29H58O14[1]
Molecular Weight630.77 g/mol [1]
AppearanceTo be determined[1]
StorageDry, dark, and at 0 - 4°C for short term[1]
Shipping ConditionAmbient temperature as non-hazardous chemical[1]

Detailed Disposal Protocol for this compound

The following protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling any chemical waste.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain.[3]

  • Collect waste this compound in a designated, properly labeled, and sealed waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the waste container clearly as "Non-halogenated Organic Waste" and list the contents, including "this compound" and any solvents used.

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4][5]

  • Ensure the storage area is well-ventilated and away from incompatible materials, particularly strong acids, which could cause the THP group to hydrolyze.

4. Disposal Request:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][4]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_ppe Safety First cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Do NOT Dispose Down the Drain ppe->drain collect Collect in a Designated, Labeled Waste Container storage Store in a Satellite Accumulation Area collect->storage drain->collect Correct Action disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling THP-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for THP-PEG12-alcohol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general laboratory safety protocols for handling similar polyethylene glycol (PEG) compounds, which are generally considered to have low toxicity. It is imperative to handle any chemical with care and to reassess protocols if new information becomes available.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body AreaPersonal Protective EquipmentSpecifications and Remarks
Eyes & Face Safety Glasses with Side Shields or GogglesSafety glasses are the minimum requirement. Goggles provide better protection against splashes. A face shield may be necessary when there is a significant splash risk.
Hands Nitrile GlovesStandard laboratory gloves should be sufficient. Double gloving may be considered for extended handling periods. Ensure to wash hands after removing gloves.
Body Laboratory CoatA standard, properly fitting lab coat is required to protect against minor spills and contamination.
Feet Closed-toe ShoesShoes must fully cover the feet to protect from spills and falling objects.
Handling and Operational Plan

Storage:

  • Store this compound in a cool, dry, and dark place.[1]

  • Recommended short-term storage is at 0-4°C, and long-term storage is at -20°C.[1]

  • The compound is generally shipped at ambient temperature and is stable for several weeks under these conditions.[1]

Preparation and Use:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Dilution:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If it is a liquid, handle it in a way that minimizes aerosol formation.

    • Prepare solutions in a well-ventilated area or a fume hood.

  • Experimental Procedures:

    • Clearly label all containers with the chemical name and any relevant hazard information.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated secondary containment area.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[2]

    • Do not pour this compound or its solutions down the drain.[2][3]

    • For empty containers, rinse them thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills:

    • Alert others in the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • Collect all contaminated materials in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and then with soap and water.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE handle_weigh Weigh/Measure prep_ppe->handle_weigh 2. Procedure prep_area Prepare Work Area prep_area->prep_ppe handle_dissolve Dissolve/Dilute handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate 3. Post-Experiment cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff end_node End cleanup_doff->end_node start Start start->prep_area 1. Setup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.